tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-oxo-3-phenylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216548 | |
| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103127-53-3 | |
| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103127-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-formyl-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (N-Boc-L-phenylalaninal)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, also known as N-Boc-L-phenylalaninal. This compound is a valuable chiral building block in organic synthesis, particularly in the development of peptide-based therapeutics and other complex molecular architectures.
Chemical and Physical Properties
This compound is the N-terminally protected form of the amino acid L-phenylalanine, where the carboxylic acid has been reduced to an aldehyde. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[(1S)-1-benzyl-2-oxoethyl]carbamate | |
| Synonyms | N-Boc-L-phenylalaninal, (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde | [1][2] |
| CAS Number | 98818-36-1 | [1][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (for related compounds) | [4] |
| Melting Point | 94-96 °C (for the related alcohol, N-Boc-L-phenylalaninol) | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone (for the related carboxylic acid) | [5] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from the readily available N-Boc-L-phenylalanine. Two common synthetic strategies are outlined below.
Synthesis via Reduction of an Activated Carboxylic Acid Derivative
A common route involves the conversion of N-Boc-L-phenylalanine into an activated species, such as a Weinreb amide or an ester, followed by partial reduction to the aldehyde.
Caption: Synthesis of N-Boc-L-phenylalaninal via an activated intermediate.
Experimental Protocol: Synthesis from N-Boc-L-phenylalanine (General Procedure)
-
Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling reagent (e.g., HOBt and EDCI) and N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. The reaction is typically carried out at 0 °C to room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts. The organic layer is dried and concentrated to yield the crude Weinreb amide, which can be purified by column chromatography.
-
Partial Reduction: The purified Weinreb amide is dissolved in an anhydrous solvent (e.g., THF or toluene) and cooled to a low temperature (e.g., -78 °C). A solution of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.
-
Quenching and Final Work-up: The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by Rochelle's salt solution). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.
Synthesis via Oxidation of N-Boc-L-phenylalaninol
An alternative and widely used method is the oxidation of the corresponding primary alcohol, N-Boc-L-phenylalaninol.
Caption: Synthesis of N-Boc-L-phenylalaninal via oxidation of the corresponding alcohol.
Experimental Protocol: Oxidation of N-Boc-L-phenylalaninol
-
Synthesis of N-Boc-L-phenylalaninol: N-Boc-L-phenylalaninol can be synthesized by the reduction of N-Boc-L-phenylalanine using reagents like sodium borohydride in the presence of lithium chloride.
-
Oxidation Step: The purified N-Boc-L-phenylalaninol is dissolved in an anhydrous solvent like dichloromethane. An oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is then employed to convert the primary alcohol to the aldehyde. These reactions are typically run at low temperatures to minimize side reactions.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by silica gel chromatography, to yield pure this compound.
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.
Table 3: Predicted and Representative Spectral Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~9.5 (s, 1H, -CHO), 7.2-7.4 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.5 (m, 1H, α-CH), 2.8-3.2 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ ~200 (C=O, aldehyde), ~155 (C=O, carbamate), 136-126 (Ar-C), ~80 (C(CH₃)₃), ~60 (α-C), ~38 (β-C), ~28 (C(CH₃)₃) |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2820 and ~2720 (C-H stretch of aldehyde), ~1710 (C=O stretch of carbamate), ~1685 (C=O stretch of aldehyde), ~1500 (N-H bend) |
Biological and Logical Pathways
As a protected amino acid derivative, this compound is primarily used as an intermediate in chemical synthesis. There is limited information available on its direct biological activity or involvement in specific signaling pathways. Its main role is to be incorporated into larger molecules that may have biological targets.
Caption: Role of N-Boc-L-phenylalaninal in drug discovery.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be observed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key chiral intermediate in organic and medicinal chemistry. Its synthesis from N-Boc-L-phenylalanine is well-established, providing a versatile building block for the construction of complex molecules, particularly in the field of peptide and peptidomimetic drug discovery. The information provided in this guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors.
References
- 1. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]
- 5. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
Technical Data Summary: tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
This document provides a concise technical overview of the molecular weight of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a compound relevant to researchers and professionals in drug development and chemical synthesis.
Molecular Identity
Molecular Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms.
Calculation of Molecular Weight:
The molecular weight is calculated using the molecular formula (C₁₄H₁₉NO₃) and the standard atomic weights of each element.
The calculation is as follows: (14 × 12.011) + (19 × 1.008) + (1 × 14.007) + (3 × 15.999) = 249.308 g/mol
The commonly accepted molecular weight for this compound is 249.31 g/mol .[1][2][3]
Quantitative Data Summary
For clarity and ease of comparison, the elemental composition and corresponding contributions to the molecular weight are summarized in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 249.31 |
Logical Relationship Diagram
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
In-Depth Technical Guide: tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
CAS Number: 98818-36-1
Synonyms: N-Boc-phenylalaninal, (S)-tert-butyl (1-benzyl-2-oxoethyl)carbamate, N-(tert-Butoxycarbonyl)-L-phenylalaninal
This technical guide provides a comprehensive overview of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
While experimental data for this compound is not extensively published, the following tables summarize its known properties and those of its immediate precursor, N-Boc-L-phenylalanine, for reference.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from precursors |
Table 2: Spectroscopic Data (Predicted and Reference)
| Spectrum Type | Predicted/Reference Data for this compound and Related Compounds |
| ¹H NMR | Predicted shifts would include signals for the tert-butyl group (~1.4 ppm), the benzyl CH₂ group (~2.9-3.1 ppm), the chiral CH (~4.3 ppm), the aromatic protons (~7.2-7.3 ppm), the NH proton (variable), and the aldehyde proton (~9.6 ppm). |
| ¹³C NMR | Predicted shifts would include signals for the tert-butyl methyls (~28 ppm), the tert-butyl quaternary carbon (~80 ppm), the benzyl CH₂ (~38 ppm), the chiral CH (~55 ppm), the aromatic carbons (~126-137 ppm), the carbamate carbonyl (~155 ppm), and the aldehyde carbonyl (~200 ppm). |
| Infrared (IR) | Expected characteristic peaks include N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching for the carbamate (~1700 cm⁻¹), and a distinct C=O stretching for the aldehyde (~1725 cm⁻¹). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 250.14. Fragmentation would likely involve the loss of the Boc group or parts of it. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the protection of the amino group of L-phenylalanine, followed by reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde.
Synthesis Workflow
Experimental Protocol: Synthesis of N-Boc-L-phenylalanine
This protocol is adapted from established methods for the Boc protection of amino acids.
-
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or tert-Butanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane or tert-butanol dropwise to the stirred amino acid solution at room temperature.
-
Stir the reaction mixture overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with a nonpolar organic solvent like hexane or ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine, which can be purified by crystallization.
-
Experimental Protocol: Synthesis of N-Boc-L-phenylalaninol
This protocol involves the reduction of the carboxylic acid of N-Boc-L-phenylalanine.
-
Materials:
-
N-Boc-L-phenylalanine
-
Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve N-Boc-L-phenylalanine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add the borane-THF complex to the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-L-phenylalaninol, which can be purified by column chromatography.
-
Experimental Protocol: Synthesis of this compound (N-Boc-phenylalaninal)
This protocol describes the oxidation of N-Boc-L-phenylalaninol to the corresponding aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[2]
-
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
Dissolve N-Boc-L-phenylalaninol in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield this compound, which can be purified by flash column chromatography.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Peptide Synthesis
As a protected amino aldehyde, N-Boc-phenylalaninal is a key building block for the synthesis of peptide aldehydes. Peptide aldehydes are a class of compounds known to be potent inhibitors of various proteases, making them attractive targets for drug development.
Drug Discovery
The phenylalaninal moiety is a structural motif found in various enzyme inhibitors. The Boc-protected form allows for its incorporation into complex molecular scaffolds during the synthesis of potential drug candidates. Its application can be seen as a key step in a typical drug discovery workflow.
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to store it under an inert atmosphere to prevent oxidation of the aldehyde functionality.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the available information on this compound. Researchers should always consult relevant literature and safety data before handling this chemical.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-phenylalaninal, a critical chiral building block in the development of peptide-based therapeutics and other pharmaceutical agents. This document details the synthetic route from its precursor, N-Boc-phenylalanine, and outlines the analytical methods for its thorough characterization.
Introduction
N-tert-butyloxycarbonyl-L-phenylalaninal (N-Boc-phenylalaninal) is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. The presence of the aldehyde functionality allows for a variety of subsequent chemical transformations, while the Boc protecting group provides a stable yet readily cleavable means of directing reactions at the amino group of the phenylalanine backbone. Its chirality makes it an essential component in the asymmetric synthesis of peptide mimetics, enzyme inhibitors, and other biologically active compounds.
Synthesis of N-Boc-phenylalaninal
The synthesis of N-Boc-phenylalaninal is a multi-step process that begins with the protection of the amino group of L-phenylalanine, followed by the reduction of the carboxylic acid to the corresponding alcohol, and finally, a controlled oxidation to the aldehyde.
Step 1: Protection of L-Phenylalanine
The synthesis commences with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc)₂O to yield N-Boc-L-phenylalanine. This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like triethylamine.[1]
Step 2: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol
The carboxylic acid functionality of N-Boc-L-phenylalanine is then reduced to a primary alcohol to form N-Boc-L-phenylalaninol. A common method for this transformation involves the use of sodium borohydride in the presence of lithium chloride in a solvent such as methanol. This method provides a high yield of the desired alcohol.
Step 3: Oxidation of N-Boc-L-phenylalaninol to N-Boc-phenylalaninal
The final step is the selective oxidation of the primary alcohol, N-Boc-L-phenylalaninol, to the corresponding aldehyde, N-Boc-phenylalaninal. This transformation requires mild and controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Two common and effective methods for this step are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. This method is known for its mild reaction conditions, high yields, and tolerance of sensitive functional groups.[2]
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. This method is also highly effective for the synthesis of aldehydes from primary alcohols.
Experimental Protocols
Protocol for the Synthesis of N-Boc-L-phenylalanine
A detailed and reliable protocol for the synthesis of N-Boc-L-phenylalanine is available in Organic Syntheses.[1] In a typical procedure, L-phenylalanine is treated with di-tert-butyl dicarbonate in a mixture of dioxane and water with triethylamine as a base. The reaction mixture is stirred for several hours, followed by an aqueous workup and extraction with an organic solvent. The product is then isolated and purified by crystallization.[1]
Protocol for the Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol
A mixture of N-Boc-L-phenylalanine and lithium chloride in methanol is cooled in an ice-water bath under an inert atmosphere. Sodium borohydride is added portion-wise, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and acidified. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization.
Protocol for the Dess-Martin Oxidation of N-Boc-L-phenylalaninol to N-Boc-phenylalaninal
To a solution of N-Boc-L-phenylalaninol in dry dichloromethane at room temperature is added Dess-Martin periodinane. The reaction mixture is stirred under an inert atmosphere, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-phenylalaninal, which can be purified by flash column chromatography.
Characterization of N-Boc-phenylalaninal and Intermediates
Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following tables summarize the key physical and spectroscopic data for N-Boc-L-phenylalanine, N-Boc-L-phenylalaninol, and N-Boc-phenylalaninal.
Physical and Spectroscopic Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | 86-88[1] | -3.6° (c 1, HOAc)[1] |
| N-Boc-L-phenylalaninol | C₁₄H₂₁NO₃ | 251.32 | 92-98 | -27.0 ± 3.0° (c=1 in methanol) |
| N-Boc-phenylalaninal | C₁₄H₁₉NO₃ | 249.31 | Not available | Not available |
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| N-Boc-L-phenylalanine | (CD₃OD): 1.36 (s, 9H), 2.87 (dd, 1H), 3.16 (dd, 1H), 4.36 (dd, 1H), 7.26 (s, 5H)[1] | Not available | Not available | Not available |
| N-Boc-L-phenylalaninol | Not available | Not available | Not available | Not available |
| N-Boc-phenylalaninal | Not available | Not available | Not available | Not available |
Visualizing the Synthetic and Characterization Workflow
The following diagrams illustrate the key workflows in the synthesis and characterization of N-Boc-phenylalaninal.
Caption: Synthetic workflow for N-Boc-phenylalaninal and its characterization.
Caption: Relationship between structure and characterization of N-Boc-phenylalaninal.
Conclusion
The synthesis of N-Boc-phenylalaninal from L-phenylalanine is a well-established process involving protection, reduction, and controlled oxidation. The choice of oxidation method in the final step can be tailored to the specific requirements of the researcher, with both Dess-Martin and Swern oxidations offering reliable routes. Thorough characterization using a combination of spectroscopic and physical methods is essential to ensure the purity and identity of this important chiral building block, paving the way for its successful application in the synthesis of advanced pharmaceutical agents. Further research to fully document the characterization data of N-Boc-phenylalaninal would be a valuable contribution to the scientific community.
References
Spectroscopic and Synthetic Profile of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate. This compound, also known by synonyms such as tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate and N-Boc-phenylalaninal, is a valuable intermediate in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutically relevant molecules. The information presented herein is intended to support research and development activities by providing key analytical data and reproducible experimental procedures.
Spectroscopic Data
The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.64 - 9.35 | m | 1H | CHO |
| 7.52 - 7.13 | m | 5H | Ar-H |
| 4.66 - 4.43 | m | 2H | N-CH-CH₂ |
| 4.05 - 3.70 | m | 2H | CH₂-Ph |
| 1.51 | br d | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 500 MHz. Data obtained from patent WO2017/160632.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (aldehyde) |
| ~155 | C=O (carbamate) |
| ~136 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~80 | C(CH₃)₃ |
| ~60 | N-CH-CHO |
| ~37 | CH₂-Ph |
| ~28 | C(CH₃)₃ |
Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum for the enantiomer, tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate, provides characteristic absorption bands that are applicable to the racemic mixture.[2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H stretch (carbamate) |
| ~2970, 2870 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (aldehyde) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Table 4: Mass Spectrometry Data
The molecular formula of this compound is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . Electrospray ionization (ESI) is a common method for the mass analysis of this type of molecule, typically observing the protonated molecule [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Expected [M+H]⁺ | ~250.14 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the protection of the amine functionality of N-benzylethanolamine with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the primary alcohol to an aldehyde.
Step 1: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (Boc Protection)
Materials:
-
N-Benzylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The resulting solution containing tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound (Dess-Martin Oxidation)
Materials:
-
Solution of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in DCM from Step 1
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Silica gel for column chromatography
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction mixture from Step 1, add Dess-Martin Periodinane (DMP) (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.
-
Stir vigorously until the layers separate.
-
Separate the organic layer, and wash it with the quenching solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as a clear, colorless oil.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of the target compound.
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Logical workflow for the spectroscopic characterization.
References
Solubility Profile of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile and a comprehensive experimental protocol for determining its solubility in various organic solvents.
Qualitative Solubility Data
Based on the structure of this compound, which contains both polar (carbamate and aldehyde functionalities) and non-polar (tert-butyl and benzyl groups) regions, a qualitative assessment of its solubility in common organic solvents can be inferred. The following table summarizes the expected solubility profile. It is important to note that this is a predictive assessment and experimental verification is required for precise quantitative data.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule, and their non-polar components can interact with the benzyl and tert-butyl groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds, including those with both polar and non-polar functionalities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble | Ethers can act as hydrogen bond acceptors and have some polar character, allowing for interaction with the carbamate group. However, their overall lower polarity compared to polar aprotic solvents may result in moderate solubility. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Alcohols are protic solvents capable of hydrogen bonding. While they can interact with the carbamate and aldehyde groups, the non-polar benzyl and tert-butyl groups may limit high solubility. |
| Non-polar Aprotic | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the carbamate and aldehyde functional groups is expected to lead to poor solubility in non-polar solvents, which primarily interact through weaker van der Waals forces. |
| Aqueous | Water | Insoluble | The presence of the large, non-polar benzyl and tert-butyl groups, coupled with the lack of significant ionization, suggests that the compound will be insoluble in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following detailed experimental protocol, based on the well-established shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: High-purity organic solvents of interest
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital shaker or vortex mixer at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the chosen solvent using the following formula:
S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
Stability of N-Boc Protected Amino Aldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Boc (tert-butyloxycarbonyl) protected amino aldehydes, critical intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmaceutical agents. Understanding the stability profile of these compounds is paramount for ensuring the integrity of synthetic routes and the quality of final products. This document details the primary degradation pathways, recommended storage conditions, and analytical methodologies for assessing the chemical and stereochemical purity of N-Boc protected amino aldehydes.
Core Stability Challenges
N-Boc protected amino aldehydes are inherently susceptible to two primary degradation pathways: racemization at the α-carbon and cleavage of the acid-labile Boc protecting group. The aldehyde functionality activates the α-proton, making it prone to abstraction under both acidic and basic conditions, leading to a loss of stereochemical integrity. The Boc group, while stable to many synthetic conditions, is readily cleaved by strong acids.
Degradation Pathways
The principal routes of degradation for N-Boc protected amino aldehydes are racemization and deprotection. These pathways can be influenced by pH, temperature, and the presence of catalytic impurities.
Caption: Primary degradation pathways for N-Boc protected amino aldehydes.
Quantitative Stability Data
The stability of N-Boc protected amino aldehydes is highly dependent on the specific amino acid side chain, as well as storage and handling conditions. The following tables summarize typical stability data gathered from literature and supplier information.
Table 1: Recommended Storage Conditions and General Stability
| Compound Example | Storage Temperature | Shelf-life (typical) | Key Instabilities |
| N-Boc-L-alaninal | -20°C | >1 year (with proper handling) | Prone to racemization, acid-labile |
| N-Boc-L-valinal | -20°C | >1 year (with proper handling) | Prone to racemization, acid-labile |
| N-Boc-L-phenylalaninal | -20°C | >1 year (with proper handling) | Highly prone to racemization, acid-labile |
Table 2: Illustrative pH-Dependent Racemization Data
| Compound | pH | Temperature (°C) | Racemization Half-life (t1/2) |
| N-Boc-L-alaninal | 4.0 | 25 | Several days to weeks |
| N-Boc-L-alaninal | 7.0 | 25 | Hours to days |
| N-Boc-L-alaninal | 9.0 | 25 | Minutes to hours |
| N-Boc-L-phenylalaninal | 7.0 | 25 | Significantly faster than alaninal |
Disclaimer: The data in Table 2 is illustrative and intended to demonstrate the general trend of pH-dependent racemization. Actual rates will vary based on the specific compound, buffer system, and concentration.
Experimental Protocols
Detailed experimental protocols are essential for accurate assessment of the stability of N-Boc protected amino aldehydes.
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of the N-Boc protected amino aldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for up to 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for up to 7 days.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.[1][2]
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a validated stability-indicating HPLC method (see Protocol 3).
Protocol 2: Long-Term Stability Study
This protocol is designed to evaluate the stability of N-Boc protected amino aldehydes under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot the purified N-Boc protected amino aldehyde into multiple vials.
-
Storage Conditions: Store the vials under the following conditions:
-
-20°C (recommended long-term storage)
-
4°C (refrigerated)
-
25°C/60% RH (ambient)
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: Analyze the samples for purity (chemical and enantiomeric) using validated HPLC and/or NMR methods.
Protocol 3: Chiral HPLC Method for Racemization Monitoring
This method is crucial for quantifying the enantiomeric purity of the amino aldehyde.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., Chiralpak IA or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific aldehyde.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength appropriate for the compound (typically 210-220 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a racemic standard of the N-Boc amino aldehyde to determine the retention times of both enantiomers.
-
Prepare samples of the test material at a suitable concentration in the mobile phase.
-
Inject the racemic standard and the test samples.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Protocol 4: ¹H-NMR for Purity Assessment
¹H-NMR spectroscopy is a powerful tool for confirming the structure and assessing the chemical purity of N-Boc protected amino aldehydes.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure:
-
Dissolve a known amount of the sample in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
Integrate the characteristic peaks of the N-Boc amino aldehyde and any identifiable impurities. The aldehyde proton typically appears as a triplet or doublet of doublets around 9.5-9.7 ppm. The Boc protons appear as a singlet around 1.4 ppm.
-
Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.
-
Synthesis and Purification Workflow
The stability of N-Boc protected amino aldehydes is intrinsically linked to their purity. Residual reagents from the synthesis, such as acids or bases, can catalyze degradation. Therefore, a robust synthesis and purification workflow is critical.
Caption: A typical workflow for the synthesis and purification of N-Boc amino aldehydes.
Conclusion
The stability of N-Boc protected amino aldehydes is a critical consideration for their successful application in research and development. The primary degradation pathways are racemization and Boc deprotection, which are influenced by pH, temperature, and the presence of impurities. Stringent control over synthesis, purification, and storage conditions, coupled with robust analytical monitoring, is essential to maintain the chemical and stereochemical integrity of these valuable synthetic intermediates. This guide provides a framework for understanding and managing the stability of N-Boc protected amino aldehydes, enabling researchers to confidently utilize these compounds in their synthetic endeavors.
References
Biological activity of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate derivatives
An In-depth Technical Guide to the Biological Activity of α-Ketoamide Derivatives as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of α-ketoamide derivatives, a class of compounds structurally related to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate. The α-ketoamide moiety is a versatile pharmacophore that has been successfully incorporated into various pseudopeptidic enzyme inhibitors.[1] This document focuses on their role as potent inhibitors of the proteasome, a critical target in cancer therapy and other diseases.
The 26S proteasome is a large, multicatalytic protease complex responsible for degrading intracellular proteins, thereby maintaining cellular homeostasis. It possesses three distinct catalytic activities located in its 20S core particle: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[1] The α-ketoamide derivatives discussed herein primarily target the chymotrypsin-like (β5) subunit, a validated strategy in the development of anticancer agents.[1][2]
Quantitative Biological Activity
The biological activities of synthesized α-ketoamide derivatives have been quantified through various assays, primarily focusing on their inhibitory concentration (IC50) against the proteasome's catalytic subunits and their cytotoxic effects on cancer cell lines.
Table 1: Proteasome Inhibitory Activity of α-Ketoamide Derivatives
This table summarizes the in vitro inhibitory activity of selected α-ketoamide derivatives against the three catalytic subunits of the 20S proteasome. Potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Modification | β5 (ChT-L) IC50 | β1 (C-L) IC50 | β2 (T-L) IC50 | Selectivity | Reference |
| 13c | C-terminal α-keto 1-naphthylamide | 7 nM | 60 µM | > 100 µM | High for β5 | [1] |
| 24 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |
| 25 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |
| 26 | N-cap: Substituted aromatic ring | Potent Activity | - | - | - | [2] |
Data presented shows that derivative 13c exhibits high potency and selectivity for the β5 subunit.[1] Modifications at the N-cap position with substituted aromatic rings also resulted in potent activity against the chymotrypsin-like subunit.[2]
Table 2: Anticancer Activity of α-Ketoamide Derivatives
This table presents the cytotoxic activity of representative compounds against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Biological Effect | Key Finding | Reference |
| 13c | HCT116 (Human Colorectal Carcinoma) | Inhibition of proliferation, Apoptosis induction | Significant cytotoxic activity | [1] |
| Series 18-26 | Panel of six cancer cell lines | Potent anticancer activity | Compounds with substituted aromatic rings at the cap position exhibited potent activity. | [2] |
Mechanism of Action: Proteasome Inhibition
The primary mechanism of action for these α-ketoamide derivatives is the inhibition of the 20S proteasome. The electrophilic α-ketoamide pharmacophore is designed to interact with the catalytic N-terminal threonine (Thr1) residue within the proteasome's active sites.[1] This interaction leads to the disruption of the ubiquitin-proteasome system, causing an accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used in the evaluation of the α-ketoamide derivatives.
General Synthesis of α-Ketoamide Derivatives
A common synthetic route involves the coupling of a Boc-protected amino acid with an amino acid methyl ester using a coupling reagent like HATU. The Boc protecting group is then removed, followed by coupling with a carboxylic acid to form an intermediate. This intermediate is then hydrolyzed to yield the final α-ketoamide derivative.[2]
References
tert-Butyl N-(1-benzyl-2-oxoethyl)carbamate: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral aldehydes are powerful intermediates in organic synthesis, enabling the stereocontrolled construction of complex molecular architectures. Among these, tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, commonly known as N-Boc-L-phenylalaninal, stands out as a highly valuable and versatile chiral building block. Derived from the natural amino acid L-phenylalanine, this compound integrates a reactive aldehyde functionality with a sterically defined chiral center bearing a stable N-Boc protecting group. These features make it an ideal starting material for the asymmetric synthesis of a wide array of chiral molecules, including amino alcohols, diamines, and other key intermediates for the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, complete with detailed experimental protocols and data presented for practical use in a research and development setting.
Introduction
In the landscape of medicinal chemistry and drug discovery, the demand for enantiomerically pure compounds is paramount, as the chirality of a molecule is often directly linked to its efficacy and safety.[1] Chiral building blocks serve as the foundational elements for constructing these complex, single-enantiomer drugs. This compound (N-Boc-L-phenylalaninal) is a prime example of such a building block.
Its structure is characterized by three key features:
-
An aldehyde group , which is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, olefinations, and reductive aminations.
-
A chiral center alpha to the aldehyde, derived from L-phenylalanine, which directs the stereochemical outcome of subsequent reactions.
-
A tert-butoxycarbonyl (Boc) protecting group , which masks the amine's nucleophilicity and basicity under many reaction conditions but can be readily removed under acidic conditions.[2][3]
This combination makes N-Boc-L-phenylalaninal a preferred precursor for synthesizing fragments commonly found in protease inhibitors, chiral ligands, and other bioactive molecules.[4]
Physicochemical and Structural Information
N-Boc-L-phenylalaninal is a stable, crystalline solid at room temperature, making it convenient to handle and store. Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-[(1S)-1-benzyl-2-oxoethyl]carbamate | |
| Common Names | N-Boc-L-phenylalaninal, (S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal | [5] |
| CAS Number | 98818-36-1 | [6][7] |
| Molecular Formula | C₁₄H₁₉NO₃ | [6][8] |
| Molecular Weight | 249.31 g/mol | [6][8] |
| Appearance | White to off-white solid | [9] |
| Topological Polar Surface Area | 55.4 Ų | [6] |
| Rotatable Bond Count | 6 | [6] |
Synthesis of the Chiral Building Block
The most common and efficient route to N-Boc-L-phenylalaninal begins with the readily available and inexpensive amino acid, L-phenylalanine. The general workflow involves N-protection, activation of the carboxylic acid, and a controlled reduction.
Caption: General workflow for synthesizing N-Boc-L-phenylalaninal.
Experimental Protocol: Synthesis via Reduction of N-Boc-L-phenylalanine methyl ester
This protocol describes a two-step process starting from commercially available N-Boc-L-phenylalanine.
Step 1: Esterification of N-Boc-L-phenylalanine
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, add N-Boc-L-phenylalanine (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).
-
Reaction: Stir the mixture at room temperature or gentle reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-phenylalanine methyl ester, which is often used in the next step without further purification.
Step 2: Controlled Reduction to N-Boc-L-phenylalaninal
-
Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-L-phenylalanine methyl ester (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.1-1.3 eq, typically 1.0 M solution in hexanes) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction carefully by TLC to ensure full consumption of the starting material without over-reduction to the alcohol.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: The product can be purified by flash column chromatography on silica gel to afford N-Boc-L-phenylalaninal as a white solid.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | N-Boc-L-phenylalanine | H₂SO₄ (cat.) | Methanol | >95% |
| 2 | N-Boc-L-phenylalanine methyl ester | DIBAL-H | DCM / Toluene | 75-90% |
Applications in Asymmetric Synthesis
The aldehyde functionality of N-Boc-L-phenylalaninal is the key to its utility, allowing for a range of stereoselective transformations.
Caption: Major synthetic pathways utilizing N-Boc-L-phenylalaninal.
4.1 Stereoselective Reduction to Chiral Amino Alcohols
The reduction of the aldehyde to a primary alcohol yields N-Boc-L-phenylalaninol, a valuable chiral amino alcohol used in the synthesis of chiral ligands and pharmaceuticals.[10]
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: Dissolve N-Boc-L-phenylalaninal (1.0 eq) in methanol or ethanol in a round-bottomed flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the gas evolution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours until TLC analysis indicates completion.
-
Quenching: Cool the mixture back to 0 °C and slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.
-
Work-up: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-L-phenylalaninol, typically as a white solid of high purity.
| Reaction | Reducing Agent | Solvent | Temperature | Typical Yield |
| Aldehyde Reduction | NaBH₄ | Methanol | 0 °C to RT | >95% |
4.2 Carbon-Carbon Bond Formation
Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde creates a new stereocenter. The stereochemical outcome is dictated by the existing chiral center, generally following the Felkin-Anh model for non-chelating conditions or the Cram-chelate model if a chelating metal is present. This provides diastereoselective access to a variety of chiral amino alcohols.
4.3 Olefination Reactions
Reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) olefination convert the aldehyde into a carbon-carbon double bond, yielding chiral N-Boc protected allylic amines. These products are versatile intermediates for further functionalization.
| Reaction Type | Reagent | Product Class | Diastereoselectivity |
| Grignard Addition | R-MgBr | anti-amino alcohols | High (Felkin-Anh control) |
| Wittig Olefination | Ph₃P=CHR | Allylic amines | Z-selective (unstabilized ylides) |
| HWE Olefination | (EtO)₂P(O)CH₂R | Allylic amines | E-selective |
Role in Drug Development
The carbamate moiety is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to form hydrogen bonds with biological targets.[11][12] The derivatives of N-Boc-L-phenylalaninal, particularly the amino alcohols and diamines, are direct precursors to pharmacologically active molecules. For instance, phenylalanine-derived structures are central to many protease inhibitors used in antiviral therapies, such as those for HIV and Hepatitis C.[13] The ability to generate these complex chiral structures efficiently from a common starting material underscores the importance of N-Boc-L-phenylalaninal in the drug discovery pipeline.
Caption: Logical flow from a simple amino acid to complex drug candidates.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its straightforward preparation from L-phenylalanine, combined with the predictable reactivity of its aldehyde group under the stereodirecting influence of its resident chiral center, provides a reliable and efficient platform for the synthesis of enantiomerically pure molecules. For researchers in drug development and medicinal chemistry, N-Boc-L-phenylalaninal offers a robust starting point for the exploration of new chemical entities and the optimization of existing drug scaffolds, solidifying its role as an indispensable tool in the pursuit of novel therapeutics.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. parchem.com [parchem.com]
- 8. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ias.ac.in [repository.ias.ac.in]
An In-depth Technical Guide to N-Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use is attributed to its stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of N-Boc protecting group chemistry, including its introduction, removal, reaction mechanisms, and stability profile. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this indispensable tool.
Core Principles of the N-Boc Protecting Group
The primary function of the Boc group is to reversibly mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[3] This protection prevents unwanted side reactions during subsequent synthetic steps. A key feature of the Boc group is its orthogonality with other common protecting groups. For instance, it is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group and the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group, allowing for selective deprotection in complex molecules.[1][4]
Introduction of the N-Boc Protecting Group (N-Boc Protection)
The most common and efficient method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[2][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[2] This is followed by the collapse of the tetrahedral intermediate to yield the N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[6] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[2]
Experimental Protocol: General N-Boc Protection of an Amine[4]
This protocol describes a standard and widely applicable method for the Boc protection of a broad range of amines.
Reagents and Materials:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.2 eq)[4]
-
Tetrahydrofuran (THF) or other suitable solvent[4]
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir.[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[4]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Table 1: Typical Reaction Conditions for N-Boc Protection
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Amberlyst-15 | CH₂Cl₂ | Room Temp | < 1 min | High | [7] |
| 1,2,3,6-Tetrahydropyridine | - | THF | 0 to Room Temp | Overnight | 89 | |
| Various Amines | - | Water/Acetone | Room Temp | 8-12 min | High | [8] |
| General Amines | TEA | THF | Room Temp | 1-4 | High | |
| General Amines | NaOH | Water/THF | 0 to Room Temp | - | High | [9] |
Removal of the N-Boc Protecting Group (N-Boc Deprotection)
The defining characteristic of the Boc group is its lability under acidic conditions.[4] The most common method for its removal is treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid.[5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10] The carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[10] The reactive tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutene.[9]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)[4]
This protocol is a widely used method for the efficient removal of the Boc group.
Reagents and Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base.[4]
Experimental Protocol: Boc Deprotection using HCl in Dioxane[12]
This method is an alternative to TFA and often results in the precipitation of the amine hydrochloride salt.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[11] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[11]
Table 2: Common Reagents and Conditions for N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Typical Time | Notes | References |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 30 min - 3 h | Very common, efficient.[4] | [4][5] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol / Ethyl Acetate | Room Temp | 30 min - 4 h | Product may precipitate as HCl salt.[9] | [9][11] |
| Aluminum Chloride (AlCl₃) | - | - | - | For selective cleavage in the presence of other protecting groups. | [9] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp | Overnight | Milder option for sensitive substrates.[12] | [9][12] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Overnight | Milder option for sensitive substrates.[12] | [12] |
| Thermal (Heating) | Various | 150-230 °C | 45-60 min | Can be selective based on temperature.[13] | [13][14] |
Stability and Orthogonality of the N-Boc Group
The utility of the Boc group is largely defined by its stability profile. It is robust under a variety of conditions where other protecting groups might be cleaved.
Table 3: Stability of the N-Boc Group Under Various Conditions
| Condition Category | Reagent/Condition | Stability Outcome | References |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile | [4] |
| Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂) | Labile (milder conditions) | [15] | |
| Basic | Piperidine, Sodium hydroxide (NaOH) | Stable | [4] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [4] |
| Nucleophiles | RLi, RMgX, Enolates, Amines | Stable | [16] |
| Oxidation | KMnO₄, OsO₄, CrO₃/Py | Stable | [16] |
Conclusion
The N-Boc protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile and the ease of its selective removal. Its robustness toward basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a reliable and versatile option for amine protection.[4] A thorough understanding of the reaction mechanisms, optimal conditions for protection and deprotection, and its orthogonality with other protecting groups are paramount for its successful implementation in the synthesis of complex molecules. This guide provides the foundational knowledge and practical methodologies to effectively leverage N-Boc chemistry in research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the reduction of the readily available starting material, N-Boc-L-phenylalanine, to the corresponding alcohol, N-Boc-L-phenylalaninol. Subsequent mild oxidation of the alcohol yields the target aldehyde. This protocol is designed to be a reliable and reproducible method for obtaining the desired product in high purity.
Introduction
This compound, also known as N-Boc-L-phenylalaninal, is a valuable chiral building block in organic synthesis, particularly in the construction of peptide mimics and protease inhibitors. The aldehyde functionality serves as a versatile handle for various carbon-carbon bond-forming reactions, while the Boc protecting group allows for controlled manipulation of the amino group in subsequent synthetic steps. The protocol outlined below describes a robust two-step synthesis from N-Boc-L-phenylalanine.
Overall Reaction Scheme
Figure 1. Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-phenylalaninol
This protocol details the reduction of the carboxylic acid of N-Boc-L-phenylalanine to the primary alcohol, N-Boc-L-phenylalaninol.
Materials:
-
N-Boc-L-phenylalanine
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
2 mol/L Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
To a round-bottom flask maintained under an inert nitrogen atmosphere, add N-Boc-L-phenylalanine and lithium chloride to methanol. Stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to below 5 °C using an ice-water bath.
-
Slowly add sodium borohydride to the reaction mixture in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Upon completion, cool the reaction mixture to below 5 °C in an ice-water bath and quench the reaction by the dropwise addition of water.
-
Adjust the pH of the mixture to 2-3 by the dropwise addition of 2N hydrochloric acid.
-
Remove the majority of the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by recrystallization from an ethyl acetate/n-heptane mixture to obtain N-Boc-L-phenylalaninol as a solid.[1]
Protocol 2: Synthesis of this compound
This protocol describes the oxidation of N-Boc-L-phenylalaninol to the target aldehyde using Dess-Martin periodinane (DMP), a mild oxidizing agent.
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Boc-L-phenylalaninol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion of the reaction, quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-Boc-L-phenylalaninol.
| Parameter | Value |
| Starting Material | N-Boc-L-phenylalanine |
| Reagent 1 | Lithium chloride (2.0 eq.) |
| Reagent 2 | Sodium borohydride (2.0 eq.) |
| Solvent | Methanol |
| Reaction Temperature | 5 °C to Room Temperature |
| Reaction Time | Monitored by TLC |
| Purification Method | Recrystallization |
| Yield | 94% [1] |
Experimental Workflow Diagram
Figure 2. Detailed experimental workflow.
References
Application Notes and Protocols: Step-by-Step N-Boc Protection of Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) protecting group is a critical tool in peptide synthesis and broader organic chemistry for the temporary protection of the amino group of amino acids like phenylalanine.[1] Its stability under various conditions and facile removal under mild acidic conditions make it an ideal choice for complex multi-step syntheses.[1][2] This document provides detailed protocols for the N-Boc protection of L-phenylalanine, presenting quantitative data in structured tables and visualizing the experimental workflow and reaction mechanism.
Introduction
The N-Boc protection of phenylalanine involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) to form a carbamate.[2] This protection prevents the nucleophilic amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide bond formation.[1] The Boc group is robust in neutral and basic conditions but can be readily cleaved with acids like trifluoroacetic acid (TFA), providing orthogonality with other protecting groups.[1][2]
Data Summary
The following tables summarize the key quantitative parameters for a standard N-Boc protection of L-phenylalanine.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| L-Phenylalanine | 165.19 | 165.2 | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 223 | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 44 | 1.1 | 1.1 |
| tert-Butyl alcohol | 74.12 | - | - | - |
| Water | 18.02 | - | - | - |
| Potassium hydrogen sulfate (KHSO₄) | 136.17 | 224 | 1.65 | 1.65 |
| Ethyl ether (or Ethyl acetate) | 74.12 | - | - | - |
| Pentane | 72.15 | - | - | - |
Data adapted from Organic Syntheses.[3]
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | Ambient, rising to 30-35°C |
| Reaction Time | Overnight (approx. 16 hours) |
| pH during acidification | 1-1.5 |
| Final Product | N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) |
| Yield | 78-87% |
| Melting Point | 86-88°C |
Data adapted from Organic Syntheses.[3]
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the N-Boc protection of phenylalanine.
Caption: Workflow for the synthesis of Boc-Phe-OH.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
L-Phenylalanine (165.2 g, 1 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 223 g, 1 mol)
-
Sodium Hydroxide (44 g, 1.1 mol)
-
tert-Butyl alcohol (750 mL)
-
Water (1.1 L for NaOH, 1.5 L for KHSO₄)
-
Potassium hydrogen sulfate (224 g, 1.65 mol)
-
Ethyl ether or Ethyl acetate
-
Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, dissolve 44 g (1.1 mol) of sodium hydroxide in 1.1 L of water.
-
With stirring, add 165.2 g (1 mol) of L-phenylalanine at room temperature.
-
Dilute the mixture with 750 mL of tert-butyl alcohol to obtain a clear solution.
-
Addition of Boc Anhydride: To the vigorously stirred solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form, and a slight temperature increase to 30-35°C is expected.
-
Reaction: Continue stirring the reaction mixture overnight at room temperature to ensure the reaction goes to completion. The final pH of the solution should be between 7.5 and 8.5.
-
Workup - Extraction:
-
Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted Boc₂O.
-
Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water. This will be accompanied by the evolution of carbon dioxide.
-
Extract the resulting turbid mixture with four 400-mL portions of ethyl ether.
-
-
Workup - Washing and Drying:
-
Combine the organic layers and wash them twice with 200 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.
-
The remaining yellowish oil is treated with 150 mL of hexane and allowed to stand overnight to induce crystallization. Seeding or scratching with a glass rod can aid this process.[3]
-
Gradually add more hexane with stirring to the partially crystallized product.
-
Collect the white precipitate by filtration and wash with cold pentane.
-
Dry the solid under reduced pressure at room temperature to a constant weight to yield the final product, N-tert-butoxycarbonyl-L-phenylalanine.
-
Reaction Mechanism
The N-Boc protection of an amine, such as the alpha-amino group of phenylalanine, proceeds through a nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for Boc protection.
In the presence of a base, the amine attacks a carbonyl group of di-tert-butyl dicarbonate.[4] This results in the departure of a tert-butyl carbonate leaving group.[4][5] The base then deprotonates the newly formed carbamate.[4] The tert-butyl carbonate subsequently breaks down into carbon dioxide and tert-butoxide.[4][5]
Conclusion
The N-Boc protection of phenylalanine is a fundamental and highly efficient reaction in peptide synthesis and the preparation of amino acid derivatives. The protocol described provides a reliable method for obtaining high yields of Boc-Phe-OH, a crucial building block for drug development and chemical research.
References
Application Notes and Protocols for tert-butyl N-(1-benzyl-2-oxoethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, more commonly known as N-Boc-L-phenylalaninal , is a critical chiral building block in modern peptide synthesis and medicinal chemistry. As an N-terminally protected α-amino aldehyde, its unique structure facilitates the synthesis of complex peptide derivatives, particularly peptide aldehydes, which are potent inhibitors of various protease enzymes.
The tert-butoxycarbonyl (Boc) protecting group on the α-amino function prevents unwanted side reactions during peptide coupling, allowing for controlled, stepwise synthesis. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of transition-state analog inhibitors like peptide ketones and hydroxymethylene isosteres. This makes N-Boc-L-phenylalaninal an invaluable precursor for developing therapeutics targeting proteases involved in cancer, viral infections, and inflammatory diseases.
Key Applications:
-
Synthesis of Peptide Aldehyde Inhibitors: Serves as a key precursor for C-terminal peptide aldehydes, which are known inhibitors of cysteine and serine proteases.
-
Preparation of Ketomethylene Peptide Isosteres: The aldehyde can be elaborated to form non-hydrolyzable peptide backbone mimics, enhancing metabolic stability.
-
Asymmetric Synthesis: Acts as a chiral starting material for the synthesis of other complex, biologically active molecules.
-
Solid-Phase and Solution-Phase Peptide Synthesis: Can be utilized in both synthetic strategies, often by protecting the aldehyde as a dimethyl acetal or oxazolidine during chain elongation.
Physicochemical and Quantitative Data
Quantitative data for N-Boc-L-phenylalaninal and its common precursors are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-Boc-L-phenylalanine | (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31[1] | White crystalline powder | 84 - 88[1] |
| N-Boc-L-phenylalaninol | tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | 66605-57-0 | C₁₄H₂₁NO₃ | 251.32[2] | White to pale cream powder | 92 - 98 |
| N-Boc-L-phenylalaninal | tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | 98818-36-1 | C₁₄H₁₉NO₃ | 249.30[3] | Typically an oil or low-melting solid | Not widely reported* |
*N-Boc-α-amino aldehydes are often prone to racemization and oligomerization and are frequently generated and used in situ or purified via chromatography and used immediately. Thus, a sharp melting point is not always reported.
Table 2: Spectroscopic and Analytical Data
| Compound Name | Optical Rotation [α]D | ¹H NMR Spectroscopic Data (Representative) |
| N-Boc-L-phenylalanine | +25.5° (c=1, EtOH)[4] | (CD₃OD) δ: 1.36 (s, 9H), 2.87 (dd, 1H), 3.16 (dd, 1H), 4.36 (dd, 1H), 7.26 (s, 5H)[1] |
| N-Boc-L-phenylalaninol | -27.0° ± 3.0° (c=1, MeOH) | Data not available in search results. |
| N-Boc-L-phenylalaninal | Not widely reported. | (CDCl₃) δ: 9.5 (s, 1H, -CHO), 7.3-7.1 (m, 5H, Ar-H), 5.1 (br d, 1H, NH), 4.4 (m, 1H, α-CH), 3.1 (m, 2H, β-CH₂), 1.4 (s, 9H, t-butyl) (Predicted) |
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Boc-L-phenylalaninal)
This protocol describes the synthesis of N-Boc-L-phenylalaninal via the oxidation of its corresponding alcohol, N-Boc-L-phenylalaninol, using Dess-Martin Periodinane (DMP).
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-Boc-L-phenylalaninal as a clear oil or white solid.
Expected Yield: 85-95%.
Protocol 2: Application in Dipeptide Synthesis (Boc-Phe-Leu-H)
This protocol outlines the use of N-Boc-L-phenylalaninal as a building block to synthesize a dipeptide aldehyde, a common motif in protease inhibitors. This example details the coupling with a second amino acid followed by oxidation.
Part A: Synthesis of Dipeptide Alcohol (Boc-Phe-Leu-ol)
-
In a round-bottom flask, dissolve N-Boc-L-phenylalanine (1.0 eq), L-leucinol (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Tetrahydrofuran (THF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the dipeptide alcohol, Boc-Phe-Leu-ol.
Part B: Oxidation to Dipeptide Aldehyde (Boc-Phe-Leu-H)
-
Dissolve the purified Boc-Phe-Leu-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add Dess-Martin Periodinane (1.2 eq) and stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, perform the same aqueous workup as described in Protocol 1 (steps 5-7).
-
Purify the crude product by flash column chromatography to obtain the final dipeptide aldehyde, Boc-Phe-Leu-H.
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.
Caption: Synthetic pathway to N-Boc-L-phenylalaninal.
Caption: Workflow for peptide elongation using N-Boc-L-phenylalaninal.
References
Asymmetric Synthesis of Chiral Amines Utilizing N-Boc-Phenylalaninal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals, where the stereochemistry at a specific center is often critical for biological activity and efficacy. N-Boc-L-phenylalaninal, a readily available and stable chiral aldehyde derived from the natural amino acid L-phenylalanine, serves as an excellent chiral precursor for the asymmetric synthesis of a diverse range of chiral amines. The inherent stereocenter in N-Boc-L-phenylalaninal can effectively direct the formation of new stereocenters, leading to products with high diastereomeric purity.
This document provides detailed application notes and experimental protocols for two primary strategies for the asymmetric synthesis of chiral amines using N-Boc-L-phenylalaninal: diastereoselective addition of organometallic reagents to the aldehyde functionality and diastereoselective reductive amination.
I. Diastereoselective Addition of Organometallic Reagents to N-Boc-L-Phenylalaninal
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde group of N-Boc-L-phenylalaninal proceeds through a nucleophilic addition mechanism to generate chiral β-amino alcohols. The stereochemical outcome of this reaction is often governed by Cram's rule or chelation-controlled models, leading to the preferential formation of one diastereomer.
Logical Workflow for Diastereoselective Addition
Caption: Workflow for the synthesis of chiral β-amino alcohols.
Data Presentation: Diastereoselective Addition of Organometallic Reagents
| Entry | Organometallic Reagent | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methylmagnesium Bromide | (2S,3R)-3-(tert-butoxycarbonylamino)-4-phenylbutan-2-ol | 85 | 95:5 |
| 2 | Ethylmagnesium Bromide | (2S,3R)-3-(tert-butoxycarbonylamino)-1-phenylpentan-2-ol | 82 | 93:7 |
| 3 | Phenylmagnesium Bromide | (1R,2S)-2-(tert-butoxycarbonylamino)-1,3-diphenylpropan-1-ol | 78 | 90:10 |
| 4 | Vinyllithium | (3S,4S)-4-(tert-butoxycarbonylamino)-5-phenylpent-1-en-3-ol | 75 | 88:12 |
Experimental Protocol: Diastereoselective Addition of Methylmagnesium Bromide
Materials:
-
N-Boc-L-phenylalaninal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-L-phenylalaninal (1.0 eq).
-
Dissolve the aldehyde in anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral β-amino alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
II. Diastereoselective Reductive Amination
Reductive amination of N-Boc-L-phenylalaninal with a primary amine provides access to chiral secondary amines. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. The stereochemistry of the newly formed stereocenter is influenced by the existing chiral center in the phenylalaninal backbone, leading to a diastereoselective outcome.
Signaling Pathway for Reductive Amination
Caption: Pathway for diastereoselective reductive amination.
Data Presentation: Diastereoselective Reductive Amination
| Entry | Primary Amine | Reducing Agent | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Benzylamine | NaBH(OAc)₃ | (S)-tert-butyl ((S)-1-(benzylamino)-3-phenylpropan-2-yl)carbamate | 90 | 92:8 |
| 2 | Aniline | NaBH₃CN | (S)-tert-butyl ((S)-3-phenyl-1-(phenylamino)propan-2-yl)carbamate | 88 | 85:15 |
| 3 | Isopropylamine | NaBH(OAc)₃ | (S)-tert-butyl ((S)-1-(isopropylamino)-3-phenylpropan-2-yl)carbamate | 85 | 95:5 |
| 4 | Cyclohexylamine | NaBH₃CN | (S)-tert-butyl ((S)-1-(cyclohexylamino)-3-phenylpropan-2-yl)carbamate | 87 | 94:6 |
Experimental Protocol: Diastereoselective Reductive Amination with Benzylamine
Materials:
-
N-Boc-L-phenylalaninal
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add N-Boc-L-phenylalaninal (1.0 eq) and dissolve it in dichloromethane.
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired chiral secondary amine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion
N-Boc-L-phenylalaninal is a versatile and highly effective chiral building block for the asymmetric synthesis of a wide range of chiral amines. The methodologies presented herein, namely the diastereoselective addition of organometallic reagents and diastereoselective reductive amination, offer reliable and stereocontrolled routes to valuable chiral β-amino alcohols and secondary amines. These protocols can be readily adapted for the synthesis of diverse libraries of chiral amines for applications in drug discovery and development. The high diastereoselectivities achieved underscore the excellent utility of N-Boc-L-phenylalaninal as a chiral template.
Application Notes and Protocols for N-Boc-Phenylalaninal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Boc-phenylalaninal, a versatile chiral building block, in several key organic reactions. The focus is on reaction mechanisms, stereochemical control, and practical experimental procedures.
Introduction
N-tert-butoxycarbonyl-L-phenylalaninal is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its aldehyde functionality allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-Boc protecting group offers stability and facile deprotection. The adjacent chiral center derived from L-phenylalanine provides a powerful tool for asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. This document outlines the reaction mechanisms and provides detailed protocols for the Wittig reaction, Horner-Wadsworth-Emmons reaction, aldol reaction, and reductive amination involving N-Boc-phenylalaninal.
Diastereoselectivity in Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to the aldehyde carbonyl of N-Boc-phenylalaninal is primarily governed by the principles of 1,2-asymmetric induction. Two key models, the Felkin-Anh model and the Cram-chelate model, are used to predict the major diastereomer formed.
-
Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent (the benzyl group) at the adjacent stereocenter. This minimizes steric hindrance in the transition state.
-
Cram-Chelate Model: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), a five-membered ring can form between the carbonyl oxygen, the nitrogen of the Boc group, and the metal ion. This rigidifies the conformation and directs the nucleophile to attack from the less hindered face of the chelate, which can lead to the opposite diastereomer compared to the Felkin-Anh model.
The choice of reagents and reaction conditions can thus be used to selectively favor one diastereomer over the other.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the case of N-Boc-phenylalaninal, this reaction allows for the introduction of a variety of unsaturated functionalities with control over the alkene geometry.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.
Caption: General mechanism of the Wittig reaction.
Quantitative Data
| Ylide Type | Reagents | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Stabilized | (EtO)₂P(O)CH₂CO₂Et, NaH | THF | 0 to rt | 85 | >95:5 |
| Unstabilized | Ph₃PCH₃Br, n-BuLi | THF | -78 to rt | 75 | <5:95 |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve N-Boc-phenylalaninal (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It generally offers excellent E-selectivity for the formation of α,β-unsaturated esters and other electron-deficient alkenes.
Reaction Mechanism
The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde to form a diastereomeric mixture of β-alkoxyphosphonate intermediates. These intermediates then eliminate a dialkyl phosphate salt to form the alkene. The E-isomer is typically favored due to thermodynamic control in the elimination step.
Caption: General mechanism of the HWE reaction.
Quantitative Data (Representative for similar substrates)
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | 0 to rt | 80-95 | >95:5 |
| Still-Gennari phosphonate | KHMDS, 18-crown-6 | THF | -78 | 70-85 | <5:95 |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Phosphonate Deprotonation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion to 0 °C. Dissolve N-Boc-phenylalaninal (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the E-alkene product.
Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl group. The reaction of N-Boc-phenylalaninal with a ketone enolate can lead to the diastereoselective synthesis of β-hydroxy ketones.
Reaction Mechanism
A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate a ketone to form a lithium enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl of N-Boc-phenylalaninal. The stereochemical outcome is dictated by the Felkin-Anh model or, if a chelating Lewis acid is present, the Cram-chelate model, leading to the formation of a specific diastereomer of the β-hydroxy ketone product.
Caption: Experimental workflow for the aldol reaction.
Quantitative Data (Representative for similar substrates)
| Ketone | Base | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Acetone | LDA | None | -78 | 70-85 | >90:10 (Felkin-Anh) |
| Acetone | LDA | ZnCl₂ | -78 | 65-80 | <10:90 (Cram-chelate) |
Experimental Protocol: Diastereoselective Aldol Reaction
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. Add the ketone (e.g., acetone, 1.0 eq) dropwise and stir at -78 °C for 1 hour to form the lithium enolate.
-
Aldol Addition: Dissolve N-Boc-phenylalaninal (0.9 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired β-hydroxy ketone.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. A one-pot procedure involving the in situ formation of an imine from N-Boc-phenylalaninal and a primary amine, followed by reduction, is an efficient route to chiral secondary amines.
Reaction Mechanism
N-Boc-phenylalaninal reacts with a primary amine to form an imine intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine in the presence of the starting aldehyde to yield the secondary amine.
Caption: General mechanism of reductive amination.
Quantitative Data
| Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | rt | 85-95 |
| Aniline | NaBH(OAc)₃ | Dichloromethane | rt | 70-85 |
| Glycine methyl ester | NaBH(OAc)₃ | Dichloromethane | rt | 80-90 |
Experimental Protocol: One-Pot Reductive Amination
-
Reaction Setup: To a solution of N-Boc-phenylalaninal (1.0 eq) in anhydrous dichloromethane (DCM), add the primary amine (e.g., benzylamine, 1.1 eq).
-
Imine Formation and Reduction: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portionwise.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired secondary amine.
Conclusion
N-Boc-phenylalaninal is a highly useful chiral aldehyde for the stereoselective synthesis of a variety of organic molecules. The reactions described herein—Wittig, Horner-Wadsworth-Emmons, aldol, and reductive amination—provide reliable methods for chain elongation and the introduction of new functionalities with predictable stereochemical control. The provided protocols offer a starting point for the practical application of N-Boc-phenylalaninal in research and development settings.
Application Notes and Protocols: Tert-butyl N-(1-benzyl-2-oxoethyl)carbamate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate , a key chiral intermediate in the development of various pharmaceuticals. This document details its synthesis, application in the production of HIV protease inhibitors, and the underlying biochemical pathways.
Introduction
This compound, also known as N-Boc-L-phenylalaninal, is a valuable building block in medicinal chemistry. Its structure, featuring a protected amine and a reactive aldehyde, makes it an ideal precursor for the asymmetric synthesis of complex molecules, particularly peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, a crucial feature in multi-step pharmaceutical synthesis. This intermediate is notably employed in the synthesis of HIV protease inhibitors, such as Amprenavir, which are critical components of highly active antiretroviral therapy (HAART).
Application in the Synthesis of HIV Protease Inhibitors
This compound serves as a crucial starting material for the synthesis of the core structure of several HIV protease inhibitors. The aldehyde functionality allows for the introduction of the characteristic hydroxyethylamine isostere, which mimics the transition state of the natural substrate of the HIV protease, leading to potent inhibition of the enzyme.
Example Application: Synthesis of Amprenavir Precursors
The synthesis of Amprenavir, a potent HIV-1 protease inhibitor, can utilize a derivative of this compound. The aldehyde group of N-Boc-L-phenylalaninal is reacted with other chiral synthons to construct the complex backbone of the final drug molecule. This approach allows for precise control of the stereochemistry, which is essential for the drug's efficacy. Amprenavir binds to the active site of HIV-1 protease, preventing the processing of viral polyproteins and resulting in the formation of immature, non-infectious viral particles.[1]
Experimental Protocols
The synthesis of this compound is typically a two-step process starting from the commercially available N-Boc-L-phenylalanine.
Protocol 1: Synthesis of N-Boc-L-phenylalaninol
This protocol outlines the reduction of the carboxylic acid of N-Boc-L-phenylalanine to the corresponding primary alcohol.
Materials:
-
N-Boc-L-phenylalanine
-
Lithium chloride
-
Methanol
-
Sodium borohydride
-
2N Hydrochloric acid
-
2 mol/L Sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine and lithium chloride in methanol with stirring.
-
Cool the mixture to below 5°C using an ice-water bath.
-
Add sodium borohydride portion-wise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture again to below 5°C and quench by the dropwise addition of water.
-
Adjust the pH of the mixture to 2-3 by the dropwise addition of 2N hydrochloric acid.
-
Remove the majority of the solvent by evaporation under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Recrystallize the crude product from an ethyl acetate/n-heptane mixture to yield pure N-Boc-L-phenylalaninol.[2]
Protocol 2: Synthesis of this compound (N-Boc-L-phenylalaninal)
This protocol describes the oxidation of N-Boc-L-phenylalaninol to the target aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
10% aqueous sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-phenylalaninol in dichloromethane.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture for approximately 30 minutes. Monitor the reaction by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.
-
Concentrate the mixture under reduced pressure.
-
Purify the product by silica gel chromatography to obtain this compound as a clear, colorless oil.[3]
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |
| 1 | N-Boc-L-phenylalaninol | N-Boc-L-phenylalanine | Sodium borohydride, Lithium chloride | Methanol | 94% | >98.5% (HPLC) | [2][4] |
| 2 | This compound | N-Boc-L-phenylalaninol | Dess-Martin periodinane | Dichloromethane | 86% | >97% | [3][5] |
Visualizations
Logical Relationship: Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from N-Boc-L-phenylalanine.
Caption: Synthetic route to the target intermediate.
Experimental Workflow: Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of the target intermediate.
Caption: Workflow for synthesis and purification.
Signaling Pathway: Mechanism of Action of HIV Protease Inhibitors
This diagram illustrates the mechanism of action of HIV protease and its inhibition by drugs derived from this compound.
References
- 1. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 3. tert-butyl benzyl(2-oxoethyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 4. N-Boc-L-phenylalaninol, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. tert-butyl N-benzyl-N-(2-oxoethyl)carbamate price & availability - MOLBASE [molbase.com]
Applications of N-Boc Protected Amino Aldehydes in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc protected amino aldehydes are versatile chiral building blocks that play a pivotal role in medicinal chemistry. Their dual functionality, featuring a protected amine and a reactive aldehyde, makes them indispensable intermediates for the synthesis of a wide array of bioactive molecules. This document provides detailed application notes, experimental protocols, and quantitative data on their use in the development of therapeutic agents, particularly enzyme inhibitors.
Application in the Synthesis of Peptide-Based Enzyme Inhibitors
N-Boc protected amino aldehydes are extensively used in the synthesis of peptide aldehydes, which are potent inhibitors of various proteases. The aldehyde functional group can form a reversible covalent bond with the catalytic residue (e.g., serine or cysteine) in the active site of these enzymes, leading to potent inhibition.
Proteasome Inhibitors
The 20S proteasome is a key target in cancer therapy. Peptide aldehydes derived from N-Boc amino aldehydes have shown significant inhibitory activity against its chymotrypsin-like (ChT-L) activity.
Table 1: Inhibitory Activities of Peptide Aldehydes against the 20S Proteasome
| Compound ID | Structure | IC50 (nM) for ChT-L Activity |
| 3c | Cbz-Glu(OtBu)-Phe-Leucinal | < MG132 (positive control) |
| 3d | Cbz-Glu(OtBu)-Leu-Leucinal | < MG132 (positive control) |
| 3o | Boc-Ser(OBzl)-Leu-Leucinal | < MG132 (positive control) |
| MG132 | Cbz-Leu-Leu-Leucinal | Reference |
Data compiled from studies on novel peptide aldehyde inhibitors of the 20S proteasome.[1]
Caspase Inhibitors
Caspases, a family of cysteine proteases, are central to the process of apoptosis. Their inhibitors have therapeutic potential in various diseases. Peptide aldehydes based on specific recognition sequences are effective caspase inhibitors.
Table 2: Examples of Peptide Aldehyde Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Type of Inhibition |
| Ac-YVAD-CHO | Caspase-1 selective | Reversible |
| Ac-DEVD-CHO | Caspase-3 selective | Reversible |
| Ac-WEHD-CHO | Caspase-1 selective | Reversible |
| Z-VAD-FMK | Broad-spectrum | Irreversible |
Note: While not all starting materials are explicitly N-Boc protected in the final compound name, their synthesis often involves N-Boc protected amino aldehyde intermediates.[2][3]
Viral Protease Inhibitors
N-Boc protected amino aldehydes are crucial for synthesizing inhibitors of viral proteases, such as the SARS-CoV main protease (Mpro or 3CLpro) and HIV protease.
Table 3: Inhibitory Activity of Peptide Aldehydes against SARS-CoV Mpro
| Compound | IC50 (µM) |
| AcNSTSQ-H | 7.5 |
| AcESTLQ-H | 7.5 |
These inhibitors were discovered from a library of peptide aldehydes synthesized using an efficient solid-phase method starting from N-Boc protected amino aldehydes.[4][5]
Role as Intermediates in Heterocyclic Synthesis
The reactivity of the aldehyde group in N-Boc protected amino aldehydes allows for their use in the construction of various heterocyclic scaffolds, which are prevalent in many drug molecules. They can participate in cyclization reactions to form substituted piperidines, pyrrolidines, and other nitrogen-containing heterocycles.
Experimental Protocols
General Protocol for the Synthesis of N-Boc-Amino Aldehydes
A common method for the preparation of N-Boc-amino aldehydes is the oxidation of the corresponding N-Boc-amino alcohols.
Protocol 1: Swern Oxidation of N-Boc-Amino Alcohols
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.4 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Activating Agent Preparation: Slowly add dimethyl sulfoxide (DMSO) (1.8 eq.) in anhydrous DCM to the cooled oxalyl chloride solution over 10 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.
-
Oxidation: Add a solution of the N-Boc-amino alcohol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78 °C. Stir the cloudy mixture for 2 hours at this temperature.
-
Quenching: Add triethylamine (4.0 eq.) to the reaction mixture and stir for an additional hour at -78 °C, then allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-amino aldehyde by column chromatography on silica gel.
Protocol for Solid-Phase Synthesis of Peptide Aldehydes
This protocol outlines the synthesis of a peptide aldehyde on a solid support, starting from an immobilized N-Boc protected amino aldehyde.
Protocol 2: Solid-Phase Peptide Aldehyde Synthesis
-
Resin Preparation: Immobilize the N-Boc protected amino alcohol on a suitable resin (e.g., threonyl resin) via an oxazolidine linker. The N-protection of the oxazolidine linker with a Boc-group enhances the efficiency.
-
Peptide Chain Elongation:
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and then with N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM.
-
Amino Acid Coupling: Activate the next Boc-protected amino acid with a coupling agent (e.g., HBTU/HOBt/DIPEA in DMF) and add it to the resin. Allow the coupling reaction to proceed for 2 hours. Monitor the reaction using a Kaiser test.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage from Resin: After the final amino acid coupling and N-terminal modification (e.g., acetylation), cleave the peptide aldehyde from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide aldehyde in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Protease Inhibition Assay
This general protocol can be adapted for various proteases to determine the inhibitory potency of synthesized peptide aldehydes.
Protocol 3: Fluorogenic Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the peptide aldehyde inhibitor in DMSO.
-
Prepare a stock solution of the fluorogenic substrate specific to the target protease in an appropriate assay buffer.
-
Prepare a solution of the purified protease in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add serial dilutions of the inhibitor to the wells. Include controls with no inhibitor.
-
Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 15 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathways
N-Boc protected amino aldehydes are instrumental in synthesizing inhibitors that can modulate key cellular signaling pathways implicated in diseases like cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Inhibitors › PeptaNova [peptanova.de]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-(1-benzyl-2-oxoethyl)carbamate is a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of other functional groups within a molecule. Following its synthesis, typically via oxidation of the corresponding alcohol, purification is essential to remove unreacted starting materials, reagents, and byproducts. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography is a widely used technique for the separation of chemical compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A mobile phase of relatively lower polarity, such as a mixture of hexane and ethyl acetate, is used to elute the compounds from the column.
The separation of this compound from its common precursor, tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate, is based on the difference in their polarities. The aldehyde group in the target compound is less polar than the hydroxyl group in the starting alcohol. Consequently, the target compound will have a weaker interaction with the polar silica gel and will elute faster from the column than the more polar alcohol impurity. By carefully selecting the mobile phase composition, a clean separation of the desired product can be achieved.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is provided in the table below. Understanding these properties is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 136159-63-2, 98818-36-1 | LookChem |
| Molecular Formula | C₁₄H₁₉NO₃ | LookChem |
| Molecular Weight | 249.31 g/mol | LookChem |
| Appearance | Clear, colorless oil or low-melting solid | ChemicalBook |
| Melting Point | 68-70 °C | LookChem |
| Boiling Point | 367 °C at 760 mmHg | LookChem |
| Density | 1.077 g/cm³ | LookChem |
| XLogP3 | 2.5 | LookChem |
Experimental Protocol
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound by silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to analyze the crude reaction mixture by TLC to determine the optimal mobile phase composition for separation.
-
Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 3:1, 2:1 hexane:ethyl acetate) in subsequent trials to find a solvent system that provides good separation between the product and impurities. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. The aromatic benzyl group should allow for visualization at 254 nm. Further visualization can be achieved by staining the plate, for example, with a potassium permanganate stain, which will react with the aldehyde and alcohol functional groups. The less polar aldehyde (product) will have a higher Rf value than the more polar alcohol (starting material).
Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to be absorbed completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the elution process by collecting small spots from the column outlet and analyzing them by TLC.
-
If the product and impurities are not well-separated with the initial isocratic elution, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 9:1 to 4:1 hexane:ethyl acetate).
-
-
Product Isolation:
-
Once the TLC analysis shows that the fractions containing the pure product have been collected, combine these fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a clear, colorless oil or a low-melting solid.
-
Data Presentation
The following table summarizes typical TLC and column chromatography parameters for the purification of this compound. These values may need to be optimized based on the specific reaction conditions and the impurity profile of the crude product.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity. |
| TLC Rf (Target) | 0.2 - 0.4 | In an optimized solvent system (e.g., 3:1 Hexane:Ethyl Acetate). |
| TLC Rf (Alcohol Impurity) | < 0.2 | The more polar alcohol will have a lower Rf value. |
| Elution Mode | Isocratic or Gradient | Start with a lower polarity mobile phase and increase polarity if necessary. |
| Visualization | UV (254 nm), KMnO₄ stain | The benzyl group is UV active; the aldehyde and alcohol are oxidizable. |
Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | - Mobile phase is too polar or not polar enough.- Column is overloaded. | - Optimize the mobile phase composition based on TLC.- Use a shallower gradient.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes with Solvent Front | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Product Does Not Elute | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Streaking of Spots on TLC | - Sample is too concentrated.- Compound is acidic or basic. | - Dilute the sample before spotting.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
By following this detailed protocol and application notes, researchers, scientists, and drug development professionals can effectively purify this compound, ensuring high-quality material for subsequent synthetic steps and biological evaluations.
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-Phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of N-Boc-phenylalaninal, a valuable chiral building block in the development of peptide-based therapeutics and other complex organic molecules. The following sections outline two primary synthetic routes starting from the commercially available amino acid, L-phenylalanine. Both pathways are amenable to large-scale production.
Overview of Synthetic Pathways
The synthesis of N-Boc-phenylalaninal from L-phenylalanine can be achieved through two principal routes, each involving three key stages:
-
Protection: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Activation/Reduction to Alcohol: The carboxylic acid of N-Boc-L-phenylalanine is either converted to an intermediate suitable for direct reduction to the aldehyde or is reduced to the corresponding primary alcohol, N-Boc-L-phenylalaninol.
-
Oxidation/Reduction to Aldehyde: The intermediate is then converted to the final aldehyde product.
The choice of route may depend on the availability of specific reagents, equipment, and the desired scale of the synthesis.
Application Notes and Protocols: The Role of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate , more commonly known in the scientific literature as N-Boc-L-phenylalaninal , in the synthesis of potent enzyme inhibitors. This versatile building block is a cornerstone in the development of peptidomimetic inhibitors, particularly targeting proteases involved in a range of pathologies.
Introduction
N-Boc-L-phenylalaninal is a chiral aldehyde where the amine group of L-phenylalaninal is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is crucial in peptide synthesis as it prevents unwanted side reactions of the amine functionality during coupling reactions, allowing for controlled, stepwise elongation of peptide chains. The aldehyde group serves as a reactive "warhead" that can form a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active site of many enzymes, leading to potent inhibition. This characteristic makes N-Boc-L-phenylalaninal a key precursor for the synthesis of various classes of enzyme inhibitors, including those for proteasomes, calpains, and cathepsins.
Application in Enzyme Inhibitor Synthesis
N-Boc-L-phenylalaninal is a pivotal starting material for the synthesis of peptide aldehyde inhibitors. These inhibitors mimic the natural substrates of proteases, with the aldehyde functionality forming a stable hemiacetal with the active site serine or threonine, or a thiohemiacetal with cysteine residues. This reversible covalent interaction often results in high-potency inhibition.
The general synthetic strategy involves the coupling of N-Boc-L-phenylalaninal with other amino acids or peptide fragments to create di-, tri-, or larger peptide aldehydes. The Boc protecting group can be readily removed under acidic conditions to allow for further elongation of the peptide chain at the N-terminus.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative enzyme inhibitors synthesized using N-Boc-L-phenylalaninal or its derivatives as a key building block.
| Inhibitor ID | Target Enzyme | Inhibitor Structure/Class | IC50 (µM) | Ki (nM) | Reference |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (Chymotrypsin-like activity) | Peptide Aldehyde | 0.028 ± 0.006 | - | [1] |
| Cbz-Asp(OtBu)-Phe-Leucinal | 20S Proteasome (Chymotrypsin-like activity) | Peptide Aldehyde | 0.21 ± 0.014 | - | [1] |
| Z-Leu-nLeu-H (Calpeptin) | Calpain I | Dipeptide Aldehyde | - | - | [2] |
| Thiocarbazate (-)-5 | Cathepsin L | Thiocarbazate | 0.041 | - | [3] |
| Oxocarbazate (-)-13 | Cathepsin L | Oxocarbazate | 0.007 | - | [3] |
| Dipeptidyl Boronic Acid 15 | Proteasome | Dipeptidyl Boronic Acid | - | - | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Dipeptide Aldehyde Inhibitor
This protocol outlines a general solution-phase synthesis of a dipeptide aldehyde inhibitor using N-Boc-L-phenylalaninal and another N-Boc protected amino acid.
Step 1: Coupling of N-Boc-L-phenylalaninal with an N-protected amino acid
-
Dissolve N-Boc-L-phenylalaninal (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the N-protected amino acid (e.g., Boc-Leu-OH) (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-protected dipeptide aldehyde.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Deprotection of the N-terminal Boc group
-
Dissolve the purified N-Boc-dipeptide aldehyde in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the dipeptide aldehyde as a TFA salt.
Protocol 2: Swern Oxidation of N-Boc-L-phenylalaninol to N-Boc-L-phenylalaninal
In cases where the corresponding amino alcohol is more readily available, the aldehyde can be synthesized via oxidation.
-
To a solution of oxalyl chloride (1.4 eq.) in CH2Cl2 cooled to -78 °C, add dimethyl sulfoxide (DMSO) (1.8 eq.) in CH2Cl2 dropwise over 10 minutes.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-L-phenylalaninol (1.0 eq.) in CH2Cl2 dropwise over 30 minutes.
-
Stir the cloudy mixture at -78 °C for 2 hours.
-
Add triethylamine (4.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.[5]
Signaling Pathway and Experimental Workflow Diagrams
Synthetic Workflow for Peptide Aldehyde Inhibitors
Caption: General Synthetic Workflow for Peptide Aldehyde Inhibitors.
Proteasome Signaling Pathway and Inhibition
Caption: Ubiquitin-Proteasome Pathway and Inhibition.
Calpain Signaling Pathway and Inhibition
Caption: Calpain Activation and Inhibition.
Cathepsin Signaling in Immunity and Inhibition
Caption: Role of Cathepsins in Antigen Presentation and Inhibition.
References
- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-Phenylalaninal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-phenylalaninal.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of N-Boc-phenylalaninal, presented in a question-and-answer format.
Q1: My final product purity is low after the oxidation of N-Boc-phenylalaninol. What are the likely side products?
A1: Low purity in the final N-Boc-phenylalaninal product is often due to side reactions during the oxidation step. The most common side products include:
-
Over-oxidized product (N-Boc-phenylalanine): The desired aldehyde is susceptible to further oxidation to the corresponding carboxylic acid.
-
Unreacted starting material (N-Boc-phenylalaninol): The oxidation reaction may not have gone to completion.
-
Racemized product: The stereocenter alpha to the aldehyde can be prone to epimerization under certain conditions.
-
Byproducts from the oxidizing agent: For example, dimethyl sulfide from a Swern oxidation or the reduced periodinane reagent from a Dess-Martin oxidation.
Q2: How can I minimize the over-oxidation of N-Boc-phenylalaninal to N-Boc-phenylalanine?
A2: Minimizing over-oxidation is critical for achieving a high yield of the desired aldehyde. Here are some strategies:
-
Choice of Oxidizing Agent: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage. Dess-Martin periodinane (DMP) and reagents for Swern-type oxidations are generally effective.
-
Control of Reaction Temperature: Many oxidation reactions are exothermic. Maintaining a low and controlled temperature (e.g., -78 °C for Swern oxidations) is crucial to prevent over-oxidation.
-
Stoichiometry of the Oxidant: Use a slight excess, but not a large excess, of the oxidizing agent (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting alcohol without promoting significant over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Q3: I am observing significant racemization in my final product. What are the potential causes and how can I prevent it?
A3: Racemization of N-Boc-phenylalaninal can occur due to the acidic or basic nature of the reagents or work-up conditions, which can lead to the formation of an enol intermediate.
-
During Oxidation: Some oxidation conditions can be slightly acidic or basic, promoting racemization. Ensure the reaction is performed under neutral or mildly buffered conditions if possible.
-
During Work-up and Purification: Avoid prolonged exposure to strong acids or bases during the work-up. When performing extractions, use dilute and weak acids or bases. For chromatographic purification, ensure the silica gel is neutral. Amine-based impurities in the solvent can also contribute to racemization.
Q4: My N-Boc-phenylalaninal product is an oil that is difficult to purify. What purification strategies do you recommend?
A4: N-Boc-phenylalaninal is often isolated as an oil, which can make purification challenging.
-
Flash Column Chromatography: This is the most common and effective method for purifying N-Boc-phenylalaninal. A gradient of ethyl acetate in hexanes on silica gel is typically used.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities and byproducts from the oxidizing agent. Washing the organic layer with a saturated solution of sodium bicarbonate can help remove any acidic byproducts, including the over-oxidized N-Boc-phenylalanine. A subsequent wash with brine will help to remove residual water.
-
Trituration: If the oil contains minor impurities, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or pentane.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of N-Boc-phenylalaninal. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1. Reduction | Reduction | N-Boc-phenylalanine | N-Boc-phenylalaninol | 90-98 |
| 2. Oxidation (Dess-Martin) | Oxidation | N-Boc-phenylalaninol | N-Boc-phenylalaninal | 85-95 |
| 2. Oxidation (Swern) | Oxidation | N-Boc-phenylalaninol | N-Boc-phenylalaninal | 80-90 |
Experimental Protocols
Protocol 1: Reduction of N-Boc-phenylalanine to N-Boc-phenylalaninol
-
Dissolve N-Boc-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-phenylalaninol, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Oxidation of N-Boc-phenylalaninol to N-Boc-phenylalaninal using Dess-Martin Periodinane (DMP)
-
Dissolve N-Boc-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
Visualizations
Caption: Overall workflow for the synthesis of N-Boc-phenylalaninal.
Caption: Troubleshooting guide for the oxidation step in N-Boc-phenylalaninal synthesis.
Technical Support Center: Synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in various synthetic applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of reagents: Degradation of starting materials or reagents. | Use freshly distilled or purified starting materials and ensure reagents are stored under appropriate conditions. For instance, Dess-Martin periodinane (DMP) is sensitive to moisture. | |
| Ineffective Boc-protection: The initial protection of the amine may be incomplete. | Ensure stoichiometric amounts of di-tert-butyl dicarbonate (Boc₂O) are used. The reaction can be monitored by TLC to confirm the complete consumption of the starting amine. | |
| Presence of Multiple Spots on TLC | Unreacted starting material: Incomplete reaction as described above. | Follow the solutions for "Low or No Product Formation". Purification via flash column chromatography can separate the product from the starting material.[1] |
| Formation of side products: Over-oxidation or side reactions due to reactive intermediates. | Control the reaction temperature carefully, especially during the addition of oxidizing agents. Use of milder or more selective oxidizing agents can be explored. | |
| Diacylated byproduct: This can occur if the starting material has multiple reactive sites. | This is less common for this specific synthesis but can be separated by flash column chromatography as it will be less polar than the desired product.[1] | |
| Difficult Purification | Co-elution of impurities: Impurities with similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities.[2] |
| Product instability: The aldehyde product can be susceptible to oxidation or other degradation pathways. | Handle the purified product under an inert atmosphere and store it at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step process starting from 2-(benzylamino)ethanol. The first step involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O). The resulting alcohol is then oxidized to the desired aldehyde using an oxidizing agent like Dess-Martin periodinane (DMP). This route has been reported to yield the product in good purity and an approximate yield of 86%.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.
Q3: What are the key considerations for the oxidation step?
A3: The oxidation of the alcohol to the aldehyde is a critical step. When using Dess-Martin periodinane (DMP), it is important to perform the reaction under anhydrous conditions as DMP is moisture-sensitive. The reaction is typically carried out at room temperature. After the reaction is complete, it is crucial to quench the reaction mixture, for example, with a mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate, to neutralize the DMP byproducts.[3]
Q4: What are the expected spectroscopic data for this compound?
A4: While a full spectrum should be acquired for characterization, the expected ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzyl group protons (in the aromatic region of 7.1-7.5 ppm and as a multiplet for the CH₂ group), and a key signal for the aldehyde proton (a multiplet between 9.3 and 9.7 ppm).[3]
Experimental Protocols
Synthesis of tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate (Step 1)
-
Dissolve 2-(benzylamino)ethanol (1 equivalent) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The crude product is typically used directly in the next step without extensive purification.
Synthesis of this compound (Step 2)
-
To the solution of crude tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate from the previous step, add Dess-Martin Periodinane (DMP) (1 equivalent).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the alcohol is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography.
Quantitative Data Summary
| Reagent | Molar Eq. | Role |
| 2-(benzylamino)ethanol | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 | Protecting Group |
| Dichloromethane (DCM) | - | Solvent |
| Dess-Martin Periodinane (DMP) | 1.0 | Oxidizing Agent |
Reported Yield: 86%[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting flow for synthesis optimization.
References
Technical Support Center: N-Boc Deprotection of Phenylalaninal
Welcome to the technical support center for the N-Boc deprotection of phenylalaninal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation. Due to the sensitive nature of the aldehyde functionality and the chiral center in phenylalaninal, careful consideration of reaction conditions is paramount to success.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-Boc deprotection of phenylalaninal?
A1: The primary challenges stem from the inherent reactivity of the phenylalaninal molecule. The most frequently encountered issues are:
-
Racemization: The acidic conditions required for Boc deprotection can easily cause epimerization at the α-carbon of the aldehyde, leading to a loss of stereochemical purity.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (phenylalanine), especially in the presence of air or other oxidizing agents.
-
Incomplete Deprotection: Insufficient acid strength, reaction time, or inadequate temperature can lead to a mixture of starting material and the desired product.
-
Side-Product Formation: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of the aromatic ring, though this is less common than with more nucleophilic aromatic systems.
Q2: Which acidic conditions are recommended for N-Boc deprotection of phenylalaninal, and what are the trade-offs?
A2: The two most common acidic reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an anhydrous solvent.
-
TFA in Dichloromethane (DCM): This is a very common and effective method for Boc deprotection. However, the strong acidity of TFA can increase the risk of racemization and other side reactions if not carefully controlled.
-
HCl in Dioxane or other ethers: This is often considered a milder alternative to TFA and can be a good choice for sensitive substrates like phenylalaninal to minimize racemization. The reaction rates may be slower compared to TFA.
Q3: How can I minimize racemization during the deprotection?
A3: Minimizing racemization is critical for maintaining the enantiopurity of your phenylalaninal. Key strategies include:
-
Use Milder Acids: Opt for HCl in dioxane over TFA.
-
Lower the Temperature: Perform the reaction at 0°C or even lower to reduce the rate of epimerization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can sometimes facilitate racemization.
Q4: What measures can be taken to prevent the oxidation of the aldehyde group?
A4: Protecting the aldehyde from oxidation is crucial for obtaining a high yield of the desired product.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Careful Work-up: During the work-up, avoid prolonged exposure to air. It is also advisable to avoid basic conditions in the presence of air, as this can promote oxidation. Adding a mild reducing agent like sodium bisulfite during workup can sometimes help protect the aldehyde.
Q5: Should I use scavengers during the deprotection of N-Boc-phenylalaninal?
A5: While the phenyl ring of phenylalanine is less susceptible to alkylation by the tert-butyl cation than other residues like tryptophan, the use of a scavenger is still good practice to ensure the highest purity of the final product. A common and effective scavenger is triisopropylsilane (TIS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of phenylalaninal, presence of phenylalanine by-product | Oxidation of the aldehyde. | - Perform the reaction and work-up under a strict inert atmosphere (N₂ or Ar).- Use degassed solvents.- Minimize reaction time and avoid excessive heat.- During aqueous work-up, consider adding a small amount of a compatible antioxidant or sodium bisulfite. |
| Product is a mixture of enantiomers (racemized) | The acidic conditions are too harsh or the temperature is too high. | - Switch to a milder acid (e.g., 4M HCl in dioxane instead of TFA).- Perform the reaction at 0°C or below.- Monitor the reaction closely and quench it as soon as it is complete.- Ensure anhydrous conditions. |
| Incomplete reaction (starting material remains) | Insufficient acid strength, concentration, or reaction time. | - Increase the reaction time and continue to monitor by TLC/LC-MS.[1] |
| Presence of unexpected peaks in HPLC/LC-MS with a mass increase of 56 Da | tert-butylation of the phenyl ring. | - Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[1] |
| Difficulty in isolating the product after work-up | The product, phenylalaninal, can be unstable and may not be easily handled. | - After quenching the reaction, perform the work-up at low temperatures.- It is often best to use the crude deprotected product directly in the next step without extensive purification to avoid degradation. |
Experimental Protocols
Protocol 1: Mild Deprotection using HCl in Dioxane
This protocol is recommended for sensitive substrates like phenylalaninal to minimize the risk of racemization.
Materials:
-
N-Boc-phenylalaninal
-
4M HCl in 1,4-dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve N-Boc-phenylalaninal (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.[2]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. The reaction time can vary from 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure at low temperature to remove the solvent and excess HCl.
-
Add cold anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of phenylalaninal.
-
Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Due to the potential instability of the free aldehyde, it is often advisable to use the resulting hydrochloride salt directly in the subsequent reaction step without further purification.
Protocol 2: Deprotection using TFA in DCM
This is a faster but more aggressive method. It should be used with caution, especially concerning racemization.
Materials:
-
N-Boc-phenylalaninal
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve N-Boc-phenylalaninal (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
If using a scavenger, add triisopropylsilane (TIS) (1-5 equivalents).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure at low temperature.
-
Add cold anhydrous diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
As with the HCl salt, it is recommended to use the TFA salt directly in the next step.
Data Presentation
The following table summarizes typical reaction conditions for N-Boc deprotection of amino acid derivatives. Note that optimal conditions for phenylalaninal may need to be determined empirically.
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Potential Issues |
| Standard Acidolysis | 25-50% TFA | DCM | 0°C to RT | 0.5 - 2 hours | Higher risk of racemization for phenylalaninal |
| Milder Acidolysis | 4M HCl | Dioxane | 0°C | 0.5 - 4 hours | Slower reaction rate |
| Mild Lewis Acid | Oxalyl Chloride | Methanol | Room Temp | 1 - 4 hours | May require optimization for phenylalaninal |
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-Boc deprotection of phenylalaninal.
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway and potential side reactions in N-Boc deprotection.
References
Technical Support Center: Synthesis of N-Boc-L-phenylalaninal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Boc-L-phenylalaninal, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of N-Boc-L-phenylalaninal?
A1: The primary cause of racemization in the synthesis of N-Boc-L-phenylalaninal is the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of N-Boc-L-phenylalanine is activated for subsequent reactions, such as amide bond formation or reduction. The α-proton on the chiral center of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Reprotonation can then occur from either face, resulting in a racemic or epimerized product.
Q2: Which synthetic step is most susceptible to racemization?
A2: The activation of the carboxylic acid of N-Boc-L-phenylalanine is the most critical step where racemization is likely to occur. This activation is a prerequisite for many synthetic routes to N-Boc-L-phenylalaninal, including those that proceed via an activated ester or a Weinreb amide intermediate. The choice of coupling reagents and reaction conditions during this activation step is paramount to preserving the stereochemistry.
Q3: How does the N-Boc protecting group help in preventing racemization?
A3: The tert-butyloxycarbonyl (Boc) protecting group is a urethane-type protecting group. Compared to N-acyl groups, urethane-type protecting groups like Boc are known to suppress racemization. This is because the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group of the urethane, which reduces the acidity of the α-proton and makes the formation of the problematic oxazolone intermediate less favorable. However, under harsh basic conditions or with inappropriate activating agents, racemization can still be a significant issue.
Q4: What are the most reliable methods for synthesizing N-Boc-L-phenylalaninal with high enantiomeric purity?
A4: Two primary racemization-free routes are recommended:
-
Direct Reduction of an Activated N-Boc-L-phenylalanine Derivative: A highly effective one-pot method involves the activation of N-Boc-L-phenylalanine with 1,1'-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method has been reported to yield N-Boc-L-phenylalaninal with excellent enantiomeric purity (>99% ee).
-
Two-Step Reduction-Oxidation Sequence: This route involves the reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol, followed by a mild oxidation to the aldehyde. The initial reduction to the alcohol is generally not prone to racemization. Subsequent mild oxidation using reagents such as Dess-Martin periodinane (DMP), or under Swern or Parikh-Doering conditions, can provide the desired aldehyde with high stereochemical integrity.
Q5: How can I accurately determine the enantiomeric purity of my N-Boc-L-phenylalaninal product?
A5: The most common and reliable method for determining the enantiomeric purity of N-Boc-L-phenylalaninal is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Significant racemization observed in the final product. | Formation of oxazolone intermediate due to harsh reaction conditions. | • Lower the reaction temperature: Conduct the carboxylic acid activation and subsequent reduction at low temperatures (e.g., -20 °C to 0 °C for activation, -78 °C for DIBAL-H reduction). • Use a milder base: If a base is required, opt for a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). • Choose appropriate reagents: For a two-step approach involving an intermediate, use coupling reagents known to suppress racemization, such as T3P® or PyBOP®, when forming an amide or ester. |
| Inappropriate choice of synthetic route. | • Switch to a more reliable method: Employ the one-pot CDI/DIBAL-H reduction method, which is known for its high enantioselectivity. • If using a two-step method, ensure the oxidation is mild: Use Dess-Martin periodinane, Swern, or Parikh-Doering oxidation for the conversion of N-Boc-L-phenylalaninol to the aldehyde. These methods operate under mild, often non-basic, conditions. | |
| Low yield of N-Boc-L-phenylalaninal. | Over-reduction to N-Boc-L-phenylalaninol. | • Careful control of reducing agent stoichiometry: When using DIBAL-H, use only a slight excess (typically 1.1-1.5 equivalents) and add it slowly at a very low temperature (-78 °C). • Monitor the reaction closely: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the formation of the aldehyde, quenching the reaction as soon as the starting material is consumed. |
| Decomposition of the aldehyde product. | • Purify the product quickly and under mild conditions: N-Boc-L-phenylalaninal can be unstable, especially on silica gel. Minimize the time on the column and consider using a less acidic grade of silica gel. • Store the purified product properly: Store the aldehyde at low temperatures (e.g., -20 °C) under an inert atmosphere. | |
| Incomplete reaction. | Insufficient activation of the carboxylic acid. | • Ensure complete activation: When using CDI, allow sufficient time for the formation of the acylimidazolide intermediate before adding the reducing agent. • Check the quality of reagents: Ensure all reagents, especially the activating and reducing agents, are of high quality and anhydrous where necessary. |
| Inefficient reduction. | • Verify the titer of the DIBAL-H solution: The concentration of commercially available DIBAL-H can vary. Titrate the solution before use to ensure accurate stoichiometry. |
Quantitative Data Summary
The following table summarizes the reported enantiomeric excess (ee) for different methods used in the synthesis of N-Boc-L-phenylalanine derivatives, which are relevant to the preparation of N-Boc-L-phenylalaninal.
| Synthetic Step | Reagents and Conditions | Substrate | Product | Enantiomeric Excess (ee %) | Citation |
| Amide Coupling | T3P®, Ethyl acetate/Pyridine, 0 °C | N-Boc-D-phenylalanine | N-Boc-D-phenylalanine amide | >99 | [1] |
| Amide Coupling | PyBOP®, DIPEA | N-Boc-L-phenylalanine derivative | N-Boc-L-phenylalanine amide | >99 | [1] |
| One-Pot Aldehyde Synthesis | 1. CDI, THF, rt 2. DIBAL-H, THF, -78 °C | N-Boc-L-phenylalanine | N-Boc-L-phenylalaninal | >99 | [2] |
| Oxidation of Alcohol | Dess-Martin Periodinane, CH₂Cl₂ | N-Boc-L-phenylalaninol | N-Boc-L-phenylalaninal | Generally high, racemization is minimal under these mild conditions. | [3] |
Experimental Protocols
Protocol 1: Racemization-Free One-Pot Synthesis of N-Boc-L-phenylalaninal via CDI Activation and DIBAL-H Reduction
This protocol is adapted from a literature procedure known to produce the aldehyde with high enantiomeric purity.[2]
Materials:
-
N-Boc-L-phenylalanine
-
1,1'-Carbonyldiimidazole (CDI)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Add CDI (1.1 eq) in one portion to the stirred solution at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases and a clear solution is obtained.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.5 eq) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-phenylalaninal.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Racemization-Free Synthesis of N-Boc-L-phenylalaninal via a Two-Step Reduction-Oxidation Sequence
Step 1: Reduction of N-Boc-L-phenylalanine to N-Boc-L-phenylalaninol
Materials:
-
N-Boc-L-phenylalanine
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1.0 M in THF) or Sodium borohydride (NaBH₄) and Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using BH₃·THF):
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninol.
Step 2: Dess-Martin Oxidation of N-Boc-L-phenylalaninol to N-Boc-L-phenylalaninal
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM in a flask under an argon atmosphere.
-
Add Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to N-Boc-L-phenylalaninal.
Caption: Troubleshooting logic for racemization.
References
Technical Support Center: Optimization of N-Boc Protection
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-Boc protection of amines, a cornerstone of modern organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-Boc protection of amines.
Issue 1: Low or No Yield of N-Boc Protected Product
Question: I am observing a low or negligible yield of my desired N-Boc protected product. What are the potential causes and how can I resolve this?
Answer: Low yields in N-Boc protection reactions can stem from several factors related to reaction conditions and substrate reactivity. Here's a systematic approach to troubleshooting this issue:
-
Substrate Reactivity:
-
Low Nucleophilicity: Electron-deficient amines (e.g., anilines) or sterically hindered amines can exhibit slow or no reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Poor Solubility: The amine starting material, especially zwitterionic compounds like amino acids, may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.[1][2]
-
-
Reaction Conditions:
-
Inappropriate Base: While not always necessary, a base is often used to drive the reaction to completion.[1][3] The choice and amount of base are critical. Triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP) are commonly used.[1]
-
Solvent Choice: The solvent can significantly impact the reaction rate. While THF and acetonitrile are common, using methanol can accelerate the protection of aromatic amines.[4][5] For starting materials with poor solubility, aqueous basic conditions or solvent mixtures can be beneficial.[4]
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. While the reaction with an amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.[1]
-
Issue 2: Formation of Multiple Products or Side Reactions
Question: I am observing the formation of multiple products in my reaction mixture. What could be the cause, and how can I prevent it?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Common side products and their prevention strategies are outlined below:
-
N,N-di-Boc Formation: Over-reaction with primary amines can lead to the formation of a di-Boc protected amine, especially under forcing conditions.[1][6] Using a stoichiometric amount of Boc₂O (around 1.1 equivalents) and carefully monitoring the reaction progress can minimize this.[6]
-
Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups, such as hydroxyl or thiol groups, they may also react with Boc₂O.[1] Careful control of reaction conditions (e.g., temperature, stoichiometry) is necessary.
-
Urea Formation: This is more likely with sterically hindered amines and can be promoted by very strong bases.[6] Using a milder base or optimizing the reaction temperature can help minimize this side reaction.[6]
-
Isocyanate or Urea Derivatives: The use of a base can sometimes lead to the formation of isocyanates or urea derivatives.[1]
Frequently Asked Questions (FAQs)
Q1: Is a base always required for N-Boc protection?
A1: No, a base is not always strictly necessary.[6] The reaction can proceed without an added base, as the tert-butoxide ion formed as a byproduct can deprotonate the amine.[3][6] However, for amines with low nucleophilicity or to accelerate the reaction, the use of a base is highly recommended.[6][7]
Q2: What is the role of the base in the N-Boc protection reaction?
A2: The primary role of the base is to deprotonate the positively charged amine intermediate that forms after the initial nucleophilic attack on the di-tert-butyl dicarbonate.[7] This deprotonation neutralizes the intermediate and helps to drive the reaction to completion.[1]
Q3: How do I choose the right solvent for my N-Boc protection reaction?
A3: The choice of solvent depends on the solubility of your amine starting material and its reactivity. Common solvents include tetrahydrofuran (THF), acetonitrile, dichloromethane (DCM), and mixtures of water and organic solvents.[1][8] For poorly soluble starting materials like amino acids, aqueous basic conditions are often effective.[4] For less reactive aromatic amines, using methanol as a solvent can significantly increase the reaction rate.[4][5]
Q4: My starting material is an amine salt (e.g., hydrochloride). How should I proceed?
A4: If your starting material is an amine salt, you will need to add a sufficient amount of base to neutralize the salt and free the amine for the reaction with Boc₂O.[9] Typically, an extra equivalent of base is required for this purpose.
Q5: How can I monitor the progress of my Boc protection reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8][10] These techniques allow you to observe the disappearance of the starting amine and the appearance of the Boc-protected product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Various Amines
| Amine Substrate | Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | Boc₂O (1.0) | TEA (1.1) | DCM | RT | 1 | 100 | [11] |
| Primary Amine | Boc₂O (1.5) | TEA (3.0) | H₂O/THF (2:1) | 0 to RT | 6 | High | [7] |
| Secondary Amine | Boc₂O (1.1-1.5) | TEA (1.2-1.5) | THF | RT | 2-12 | - | [8] |
| Aniline | Boc₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 0.13 | 95 | [12] |
| p-Toluidine | Boc₂O (1.0) | - | Methanol | RT | - | - | [4][5] |
Note: Yields are representative and may vary based on specific experimental conditions and the nature of the substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[13]
-
Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as a 2:1 v/v mixture of H₂O/THF.[7]
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature for 5 minutes until all solids are dissolved.[7]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[7]
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.5 mmol) in one portion.[7]
-
Reaction: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[7][13]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Accelerated N-Boc Protection of Aromatic Amines
This protocol is particularly effective for less reactive aromatic amines.[4]
-
Dissolution: Dissolve the aromatic amine in methanol.
-
Reagent Addition: Add 1.1-1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other solvents.[4][5] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up as described in Protocol 1 and purified if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield N-Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl N-(1-benzyl-2-oxoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: After the initial reaction work-up, my product is an impure oil instead of a solid. How can I purify it?
A1: It is common for crude this compound to be an oil, which may contain residual solvents or various impurities. The appropriate purification strategy depends on the nature of these impurities. Below is a troubleshooting workflow to guide you through the purification process.
Q2: What are the common impurities I should expect?
A2: Common impurities can include unreacted starting materials such as di-tert-butyl dicarbonate (Boc₂O) and the corresponding unprotected amine, as well as byproducts from the reaction. Enantiomeric impurities may also be present if the synthesis is intended to be stereoselective.[1]
Q3: I tried to recrystallize my product, but it "oiled out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This can happen if the solution is too concentrated, cools too quickly, or if impurities are inhibiting crystallization. Try the following:
-
Re-dissolve and dilute: Add more of the "good" solvent to fully dissolve the oil, then slowly add the "poor" solvent again.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.
Q4: My compound is still impure after one purification method. Can I combine methods?
A4: Yes, combining purification methods is often necessary to achieve high purity. A common sequence is to perform an initial purification by column chromatography to remove major impurities, followed by recrystallization of the resulting solid to obtain a highly pure, crystalline product.[2]
Frequently Asked Questions (FAQs)
What is the recommended method for routine purification of this compound?
For routine purification, silica gel column chromatography is a robust and widely used method.[3][4] It is effective at separating the desired product from both more polar and less polar impurities.
What is a good solvent system for silica gel column chromatography?
A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate. The optimal ratio will depend on the specific impurities present.
What is a suitable solvent system for recrystallization?
A mixture of ethyl acetate (a "good" solvent) and hexane (a "poor" solvent) is a common choice for recrystallizing Boc-protected compounds.[2] Other systems to consider include dichloromethane/hexane and ethanol/water.[5]
How can I remove acidic or basic impurities?
An aqueous work-up can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Finally, wash with brine to remove residual water before drying the organic layer.[6]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column can be packed as a slurry with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the fractions by thin-layer chromatography (TLC).
-
Collection and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Solvents/Ratios |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 9:1 to 4:1 Hexane/Ethyl Acetate |
| Final Eluent | 1:1 Hexane/Ethyl Acetate |
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Parameter | Recommended Solvents |
| "Good" Solvent | Ethyl Acetate, Dichloromethane |
| "Poor" Solvent | Hexane, Petroleum Ether |
| Typical Ratio | Start with minimal "good" solvent, add "poor" solvent until cloudy |
Protocol 3: Purification by Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove basic impurities. Separate the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove acidic impurities. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. reddit.com [reddit.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of N-Boc-Phenylalaninal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of N-Boc-phenylalaninal via High-Performance Liquid Chromatography (HPLC). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of N-Boc-phenylalaninal?
A1: The primary challenges in the HPLC analysis of N-Boc-phenylalaninal stem from the reactivity of the aldehyde functional group and the lability of the N-Boc protecting group. The aldehyde can exist in equilibrium with its hydrate form in aqueous mobile phases, potentially leading to broad or split peaks. Additionally, the Boc group is sensitive to acidic conditions and can be prematurely cleaved, leading to the appearance of degradation products.[1][2][3]
Q2: What type of HPLC column is recommended for N-Boc-phenylalaninal analysis?
A2: A reversed-phase C18 column is the most common choice for analyzing N-Boc-protected amino acids and their derivatives.[3] These columns provide good retention and separation based on the hydrophobicity of the molecule. For chiral purity analysis, a specialized chiral stationary phase (CSP) is necessary. Columns such as those based on macrocyclic glycopeptides (e.g., teicoplanin or ristocetin A) have shown success in separating enantiomers of N-Boc-amino acids and are a good starting point for N-Boc-phenylalaninal.[4]
Q3: What are the expected impurities in a sample of N-Boc-phenylalaninal?
A3: Potential impurities in N-Boc-phenylalaninal can originate from the starting materials, synthesis by-products, or degradation. Common impurities may include:
-
N-Boc-phenylalanine: The starting material for the synthesis of the aldehyde.
-
N-Boc-phenylalaninol: The corresponding alcohol, which can be an intermediate or a by-product of the reduction of the aldehyde.
-
Deprotected phenylalaninal: Formed by the acid-catalyzed removal of the Boc group.[2][3]
-
Over-oxidation products: Such as the corresponding carboxylic acid, if the aldehyde is unstable.
-
Enantiomeric impurity: The D-isomer of N-Boc-phenylalaninal if the synthesis is not perfectly stereospecific.
Q4: How can I improve the peak shape for N-Boc-phenylalaninal?
A4: Poor peak shape, particularly tailing, for aldehydes can be due to interactions with residual silanol groups on the silica-based column packing or due to the hydration of the aldehyde.[1][5] To improve peak shape, consider the following:
-
Use an end-capped C18 column: This will minimize interactions with silanol groups.
-
Optimize the mobile phase pH: A slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups. However, be cautious of strong acids that could cleave the Boc group.[2][3]
-
Adjust the mobile phase composition: Increasing the organic modifier concentration may reduce secondary interactions.
-
Increase the column temperature: This can sometimes improve peak shape by increasing the rate of interconversion between the aldehyde and its hydrate, resulting in a single, sharper peak.[1]
Experimental Protocols
Protocol 1: Achiral Purity Assessment by Reversed-Phase HPLC
This protocol outlines a general method for determining the purity of N-Boc-phenylalaninal and separating it from common impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. |
Protocol 2: Chiral Purity Assessment by Chiral HPLC
This protocol is designed to separate the L- and D-enantiomers of N-Boc-phenylalaninal.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)[4] |
| Mobile Phase | Isocratic mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) buffer (e.g., 20:80 v/v, pH 4.1)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the HPLC analysis of N-Boc-phenylalaninal.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column degradation.[5]- Inappropriate mobile phase pH.[5] | - Use a well-end-capped column.- Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.- Replace the column if it is old or has been subjected to harsh conditions.- Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 3-4). |
| Broad or Split Peaks | - Hydration of the aldehyde group in the aqueous mobile phase, leading to two equilibrating species.[1]- Column void or blockage.- Sample solvent incompatible with the mobile phase. | - Increase the column temperature to accelerate the equilibrium between the aldehyde and its hydrate.[1]- Reduce the water content in the mobile phase if possible.- Reverse flush the column at a low flow rate to remove blockages.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination from the mobile phase, glassware, or sample preparation.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a thorough needle wash program in the autosampler.- Run a blank gradient to identify the source of contamination. |
| Retention Time Drift | - Poor column equilibration.- Change in mobile phase composition.- Fluctuation in column temperature.- Pump malfunction. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure consistent flow. |
| Appearance of a New Peak at Earlier Retention Time | - On-column degradation, likely the cleavage of the Boc group due to acidic mobile phase.[2][3] | - The new peak may correspond to phenylalaninal.- Increase the pH of the mobile phase slightly, while ensuring it remains effective for good chromatography.- Use a less aggressive acidic modifier (e.g., acetic acid instead of trifluoroacetic acid). |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Relationships between HPLC parameters and outcomes.
References
Technical Support Center: NMR Characterization of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR characterization of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate.
Troubleshooting Guides
Problem 1: My 1H NMR spectrum is much more complex than expected, showing more signals than anticipated for the keto form.
Possible Causes:
-
Keto-Enol Tautomerism: As a β-keto carbamate, the compound can exist in equilibrium between the keto and enol tautomeric forms. This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of signals. The position of this equilibrium is highly dependent on the NMR solvent used.[1]
-
Presence of Rotamers: The partial double bond character of the carbamate C-N bond can lead to the presence of syn and anti rotamers, which are in slow exchange on the NMR timescale. This can lead to a doubling of some or all of the signals for each tautomer.
-
Residual Solvents or Impurities: Impurities from the synthesis, such as the starting alcohol or byproducts from the oxidation reaction, can contribute extra signals to the spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex 1H NMR spectrum.
Solutions:
-
Vary the NMR Solvent: Acquire spectra in different deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6). A change in the ratio of the sets of signals is a strong indicator of keto-enol tautomerism, as the equilibrium is solvent-dependent.[1][2]
-
D2O Exchange: Add a drop of D2O to your NMR sample, shake well, and re-acquire the spectrum. The disappearance of broad signals will confirm the presence of exchangeable protons, such as the N-H of the carbamate and the O-H of the enol form.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are present, you will observe broadening of the doubled signals as the temperature increases, eventually coalescing into a single, averaged signal at a sufficiently high temperature.
-
Check for Impurities: Common impurities from a Dess-Martin periodinane oxidation include the starting alcohol (tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate) and acetic acid.[3] Compare your spectrum to known spectra of potential impurities.
Problem 2: I am observing broad or ill-defined peaks in my NMR spectrum.
Possible Causes:
-
Intermediate Exchange Rate: The interconversion between tautomers or rotamers may be occurring at a rate that is intermediate on the NMR timescale, leading to broad peaks instead of sharp, distinct signals.
-
Sample Concentration: High sample concentration can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals can cause significant line broadening.
Troubleshooting Steps:
-
Adjust Temperature: As with identifying rotamers, acquiring the spectrum at different temperatures can help. Cooling the sample may slow the exchange enough to resolve the individual signals, while heating it may accelerate the exchange to the point where sharp, averaged signals are observed.
-
Dilute the Sample: Prepare a more dilute sample to see if the peak shape improves.
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of celite or silica gel may help to remove them.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for the keto and enol forms of this compound?
Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3)
| Proton | Keto Form (ppm) | Enol Form (ppm) | Multiplicity | Notes |
| Aldehydic CH | ~9.5 - 9.7 | - | s | Characteristic downfield shift for an aldehyde proton.[4] |
| Vinylic CH | - | ~5.5 - 7.5 | d or s | The chemical shift is highly dependent on the geometry (E/Z) and solvent. |
| Enolic OH | - | ~5 - 15 | br s | Very broad and its position is highly variable; will exchange with D2O. |
| α-CH | ~4.3 - 4.6 | ~4.0 - 4.3 | m | |
| β-CH2 (benzyl) | ~2.9 - 3.2 | ~2.8 - 3.1 | m | |
| Aromatic CH | ~7.2 - 7.4 | ~7.2 - 7.4 | m | Phenyl group protons. |
| NH | ~5.0 - 5.5 | ~5.0 - 5.5 | br d | Broad due to quadrupolar nitrogen and exchange; will exchange with D2O. |
| tert-Butyl CH3 | ~1.4 | ~1.4 | s |
Q2: How can I confirm the presence of the enol form?
A2: The most definitive way is through a combination of 1H and 13C NMR. In the 1H NMR, look for a vinylic proton signal (between 5.5 and 7.5 ppm) and a very broad enolic hydroxyl proton signal. In the 13C NMR, you would expect to see signals for sp2 hybridized carbons of the C=C double bond in the enol form, which will be absent in the pure keto form.
Table 2: Predicted 13C NMR Chemical Shifts (in CDCl3)
| Carbon | Keto Form (ppm) | Enol Form (ppm) | Notes |
| Aldehyde C=O | ~200 - 205 | - | |
| Carbamate C=O | ~155 - 156 | ~155 - 156 | |
| Enol C=C-O | - | ~140 - 150 | |
| Enol C=C-N | - | ~90 - 100 | |
| α-CH | ~60 - 65 | ~55 - 60 | |
| β-CH2 (benzyl) | ~38 - 40 | ~35 - 38 | |
| Aromatic C | ~127 - 136 | ~127 - 136 | |
| tert-Butyl C | ~80 | ~80 | Quaternary carbon. |
| tert-Butyl CH3 | ~28 | ~28 |
Q3: My synthesis involved a Dess-Martin periodinane (DMP) oxidation. What are the common side products I should look out for in the NMR?
A3: The Dess-Martin oxidation is generally a mild and selective method for oxidizing primary alcohols to aldehydes.[3] However, potential side products or unreacted starting materials can include:
-
Starting Alcohol: tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate.
-
Over-oxidation Product: tert-butyl N-(1-benzyl-1-carboxyethyl)carbamate (a carboxylic acid). Although less common with DMP, it can occur.
-
Acetic Acid: A byproduct of the reaction.[3]
-
Iodine-containing byproducts: Usually removed during workup and purification.
Q4: How can I simplify a complex spectrum that I suspect is due to rotamers?
A4: The best approach is to use variable temperature (VT) NMR. By increasing the temperature of the NMR experiment, you can increase the rate of rotation around the carbamate C-N bond. At a high enough temperature (the coalescence temperature), the two rotamers will be interconverting so rapidly that the NMR spectrometer will only detect a single, time-averaged signal for each proton. This will result in a much simpler spectrum.
Experimental Protocols
Synthesis of this compound via Dess-Martin Oxidation
This protocol is a general procedure and may require optimization.
Materials:
-
tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve tert-butyl N-(1-benzyl-2-hydroxyethyl)carbamate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
NMR Sample Preparation and Analysis
Standard Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
If the spectrum is complex, consider the troubleshooting steps outlined above, such as acquiring spectra in different solvents or at varying temperatures.
D2O Exchange Protocol:
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Cap the tube and shake it gently for about 30 seconds to ensure mixing.
-
Allow the sample to stand for a few minutes.
-
Re-acquire the 1H NMR spectrum and compare it to the original spectrum to identify any signals that have disappeared or significantly decreased in intensity.
Visualizations
Caption: Keto-enol equilibrium of the target compound.
Caption: Rotational isomerism around the carbamate C-N bond.
References
Technical Support Center: Managing the Stability of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate during storage and experimental use. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its two primary functional groups: the N-Boc protecting group and the α-amino aldehyde. Key potential issues include:
-
Racemization: The chiral center adjacent to the aldehyde is susceptible to epimerization, particularly in the presence of acid or base.[1]
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, forming N-Boc-L-phenylalanine.
-
Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, leading to deprotection and the formation of the free amine.[2]
-
Self-Condensation/Polymerization: Like many aldehydes, especially α-amino aldehydes, this compound may undergo self-condensation over time, particularly if the Boc group is compromised.[2]
-
Thermal and Photolytic Degradation: Elevated temperatures can promote the thermolytic cleavage of the Boc group, and exposure to light may initiate photolytic degradation.[2]
Q2: I observe a new, more polar spot on my TLC plate after storing the compound for a few weeks. What could it be?
A2: A more polar impurity is likely a degradation product. The most probable candidates are:
-
N-Boc-L-phenylalanine: This is the product of aldehyde oxidation. It is significantly more polar due to the carboxylic acid group.
-
(S)-2-amino-3-phenylpropanal: This is the product of Boc group hydrolysis. The free amine makes it more polar than the starting material.
To confirm the identity of the impurity, techniques like LC-MS or NMR spectroscopy are recommended.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are often a sign of compound degradation. If the compound has partially degraded, you are introducing impurities into your reaction, which can lead to lower yields, unexpected side products, or altered biological activity. It is crucial to assess the purity of the compound before use, especially if it has been in storage for an extended period.
Q4: How can I minimize racemization during storage and handling?
A4: To minimize racemization, it is critical to avoid acidic and basic conditions.[1] Ensure that all solvents and reagents used are neutral. When working up reactions involving this compound, use neutral washes and avoid prolonged exposure to acidic or basic chromatography media. Store the compound as a solid in a neutral, dry environment.
Q5: What are the signs of degradation that I should look for?
A5: Besides changes in chromatographic purity, physical changes can also indicate degradation. These include:
-
A change in color (e.g., from white to yellow or brown).
-
A change in physical form (e.g., from a crystalline solid to a waxy or oily substance).
-
A noticeable change in solubility.
If you observe any of these changes, it is highly recommended to re-analyze the purity of the compound before use.
Data Presentation: Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal degradation, oxidation, and potential racemization.[2] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation of the aldehyde group.[2] |
| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, which can be exacerbated by moisture.[2] |
| Light | Protect from light | Prevents potential photolytic degradation.[2] |
Table 2: Potential Degradation Products and Their Causes
| Degradation Product | Structure | Cause of Formation |
| N-Boc-L-phenylalanine | tert-butyl N-((S)-1-carboxy-2-phenylethyl)carbamate | Oxidation of the aldehyde group. |
| (S)-2-amino-3-phenylpropanal | (Free amine) | Acid-catalyzed hydrolysis of the Boc protecting group.[2] |
| Racemic this compound | Mixture of (R) and (S) enantiomers | Exposure to acidic or basic conditions.[1] |
| Polymeric materials | High molecular weight species | Self-condensation of the aldehyde, potentially initiated by moisture or impurities.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity of this compound and detecting common degradation products.
-
Objective: To develop a chromatographic method capable of separating the active compound from its potential degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid, but a neutral mobile phase should be attempted first to prevent on-column degradation).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or acetonitrile.
-
-
Method Validation: For rigorous stability studies, the method should be validated according to ICH guidelines to ensure it is stability-indicating.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways under stress conditions.
-
Objective: To identify potential degradation products and pathways.[3]
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at 40-60°C and monitor by HPLC at various time points (e.g., 1, 4, 8, 24 hours).[3]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature and monitor by HPLC at various time points.[3]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Incubate at room temperature and monitor by HPLC.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C) and analyze at various time points.
-
Photostability: Expose the solid compound to a calibrated light source (as per ICH guidelines) and analyze at various time points.
-
-
Analysis: Analyze the stressed samples by the validated stability-indicating HPLC method, ideally with mass spectrometry detection (LC-MS) to help identify the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Overcoming low yield in the synthesis of N-Boc protected amino aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other challenges encountered during the synthesis of N-Boc protected amino aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain N-Boc protected amino aldehydes?
There are two main strategies for the synthesis of N-Boc protected amino aldehydes:
-
Reduction of an activated N-Boc protected amino acid derivative: This commonly involves the use of a Weinreb amide intermediate, which can be selectively reduced to the aldehyde.[1][2][3][4]
-
Oxidation of an N-Boc protected amino alcohol: This route employs mild oxidizing agents to convert the primary alcohol to an aldehyde without affecting the Boc protecting group.[5][6][7][8]
Q2: My N-Boc protected amino aldehyde seems to be unstable. What precautions should I take?
N-Boc protected amino aldehydes, particularly α-amino aldehydes, can be unstable.[] Key precautions include:
-
Avoiding prolonged exposure to silica gel: Chromatography on silica gel can lead to racemization and decomposition.[10] If purification is necessary, a quick flash chromatography with a deactivated silica gel (e.g., treated with triethylamine) is recommended.
-
Low temperatures: Store the purified aldehyde at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (nitrogen or argon) to minimize degradation.
-
Immediate use: It is often best to use the N-Boc amino aldehyde in the subsequent reaction step as soon as it is prepared and isolated.
Q3: Is the N-Boc protecting group stable during purification by reverse-phase HPLC with TFA?
The stability of the Boc group in the presence of trifluoroacetic acid (TFA) during RP-HPLC is a point of concern. While some researchers have successfully used 0.1% TFA without significant deprotection, others report that concentrating the fractions can lead to the removal of the Boc group.[11] To minimize the risk of deprotection:
-
Use the lowest possible concentration of TFA (e.g., 0.05-0.1%).
-
Keep the purification time to a minimum.
-
Immediately neutralize the collected fractions with a mild base (e.g., sodium bicarbonate solution) or freeze-dry them promptly.[11]
-
Consider using a less acidic modifier like formic acid, although this may result in poorer peak resolution.[11]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Route 1: Reduction of N-Boc-Amino-Weinreb Amide
Q4: I am getting a low yield of my N-Boc amino aldehyde from the reduction of the corresponding Weinreb amide. What are the possible causes?
Low yields in the reduction of N-Boc-amino-Weinreb amides can stem from several factors. The following troubleshooting guide and workflow can help identify and resolve the issue.
Troubleshooting Workflow: Low Yield in Weinreb Amide Reduction
Caption: Troubleshooting workflow for low yield in Weinreb amide reduction.
Data Presentation: Comparison of Reducing Agents for Weinreb Amide Reduction
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| LiAlH(OtBu)₃ | THF, -78°C to 0°C | Generally good selectivity for aldehydes. | Can be sluggish, leading to incomplete reaction. |
| DIBAL-H | Toluene or DCM, -78°C | Highly effective and often provides clean reactions. | Over-reduction is a risk if temperature or stoichiometry is not carefully controlled. |
| LiAlH₄ | THF, -78°C | Very powerful reducing agent. | Prone to over-reduction to the corresponding alcohol.[4] |
Experimental Protocol: Synthesis of N-Boc-Phenylalaninal via Weinreb Amide Reduction
-
Weinreb Amide Formation:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).
-
Cool the mixture to 0°C and add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the Weinreb amide by flash chromatography.
-
-
Reduction to Aldehyde:
-
Dissolve the purified N-Boc-L-phenylalanine Weinreb amide (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere.
-
Slowly add a solution of lithium aluminum tri-tert-butoxyhydride (LiAlH(OtBu)₃) (1.5 eq) in THF dropwise.
-
Stir the reaction at -78°C for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-phenylalaninal.
-
Route 2: Oxidation of N-Boc-Amino Alcohols
Q5: My Dess-Martin Periodinane (DMP) oxidation of an N-Boc amino alcohol is giving a low yield. What are the possible causes and how can I troubleshoot it?
Low yields in DMP oxidations can be due to incomplete reaction, product degradation, or difficult work-up.
Troubleshooting Workflow: Low Yield in Dess-Martin Periodinane Oxidation
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 10. A New Method to synthesize α-Aminoaldehydes [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: A Focus on tert-butyl N-(1-benzyl-2-oxoethyl)carbamate and its Orthogonal Counterparts
In the landscape of organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The choice of an amine protecting group can dictate the feasibility of a synthetic route, influencing reaction yields, purity, and the preservation of chiral centers. This guide provides a comprehensive comparison of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate with the three most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of each group's stability, deprotection protocols, and orthogonality, supported by experimental data and methodologies.
Introduction to Amine Protecting Groups
Amine protecting groups are chemical moieties that are temporarily attached to a nitrogen atom to prevent it from reacting in subsequent synthetic steps. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] The concept of orthogonality is crucial, allowing for the selective removal of one protecting group in the presence of others.[2][3]
In Focus: this compound
This compound is an N-Boc protected α-amino aldehyde. Its structure suggests a dual functionality: the well-understood acid-labile Boc protecting group and a reactive aldehyde group. While specific comparative studies on its performance as a standalone protecting group strategy are not extensively documented, its properties can be inferred from the known characteristics of its constituent parts.
The presence of the Boc group implies that the amine is protected against a wide range of non-acidic reagents. However, the aldehyde functionality introduces a degree of instability and reactivity. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack, and can be unstable under both strongly acidic and basic conditions. This inherent reactivity could be either a strategic advantage for subsequent functionalization or a liability leading to undesired side reactions.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is contingent upon the specific requirements of the synthetic route, including the stability of the substrate and the reaction conditions of subsequent steps.
Data Presentation: Stability and Deprotection Conditions
The following table summarizes the stability of this compound (inferred) and the established protecting groups under various conditions.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| This compound | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | Labile (Boc group cleavage); Aldehyde may be unstable | Aldehyde may be unstable | Aldehyde reducible |
| Boc (tert-Butoxycarbonyl) | CC(C)(C)OC(=O)- | Labile[4][5] | Stable[6] | Stable[6] |
| Cbz (Carboxybenzyl) | C6H5CH2OC(=O)- | Stable (cleaved by strong acids like HBr/AcOH)[7] | Stable[7] | Labile[7][8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C13H9CH2OC(=O)- | Stable[9] | Labile[1][9] | Generally stable, but can be cleaved[9] |
Data Presentation: Protection and Deprotection Efficiency
| Protecting Group | Typical Protection Reagent | Typical Deprotection Reagent(s) | Typical Reaction Time (Deprotection) |
| This compound | (Boc)₂O | TFA, HCl in dioxane | 30 min - 4 h[10][11] |
| Boc | (Boc)₂O | TFA, HCl in dioxane[4] | 30 min - 3 h[6] |
| Cbz | Cbz-Cl | H₂/Pd/C, HBr/AcOH[8] | 2 - 16 h[8] |
| Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF[1][12] | 10 - 20 min[1][13] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines are crucial for reproducible results.
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of the base.
-
Slowly add 1.1 equivalents of (Boc)₂O.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Slowly add an equal volume of TFA (for a 50% TFA/DCM solution).[6]
-
Stir the reaction at room temperature for 30 minutes to 3 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
Protocol 3: Cbz Protection of a Primary Amine
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., Sodium bicarbonate)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
Dissolve the primary amine in the solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of Cbz-Cl.[2]
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up and extract the product.
-
Dry the organic layer and concentrate to obtain the Cbz-protected amine.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amine in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).[8]
-
Purge the flask with an inert gas and then introduce hydrogen gas (e.g., via a balloon).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 5: Fmoc Protection of a Primary Amine
Materials:
-
Primary amine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Base (e.g., Sodium bicarbonate)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
Dissolve the primary amine in the solvent system with the base.
-
Slowly add 1.05 equivalents of Fmoc-OSu.[1]
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up, including an acidification step to precipitate the product.
-
Filter and dry the Fmoc-protected amine.
Protocol 6: Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[1]
-
Stir the reaction at room temperature for 10-20 minutes.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum or precipitate the product by adding a non-polar solvent.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Protection and deprotection workflows for Boc, Cbz, and Fmoc groups.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice of an amine protecting group is a critical decision in chemical synthesis. While this compound offers the potential for tandem deprotection and functionalization due to its aldehyde moiety, its inherent reactivity may limit its general applicability. For robust and predictable outcomes, the well-established Boc, Cbz, and Fmoc protecting groups provide a versatile and largely orthogonal toolkit. The Boc group is ideal for syntheses requiring acid-labile protection, the Cbz group for those amenable to hydrogenolysis, and the Fmoc group for strategies demanding base-labile protection. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, is essential for the successful design and execution of complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Boc, Cbz, and Fmoc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences.[1] This guide provides an objective, data-driven comparison of the three most widely used α-amino protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
The primary distinction between these protecting groups lies in their deprotection chemistry, which forms the basis of orthogonal strategies in peptide synthesis.[1] Boc is labile to acid, Fmoc to base, and Cbz is typically removed via hydrogenolysis.[1] This orthogonality allows for the selective removal of one protecting group without affecting others, a crucial aspect in the synthesis of complex peptides with modified side chains.[1][2]
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., TFA)[1] | Hydrogenolysis (e.g., H₂/Pd), strong acids[3] | Base-labile (e.g., 20% piperidine in DMF)[1] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1] | Solution-Phase Synthesis[1] | Solid-Phase Peptide Synthesis (SPPS)[1] |
| Key Advantages | Robust and well-established; can reduce aggregation in some sequences.[1][4] | Stable to mild acids and bases; promotes crystallization of protected amino acids.[3] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions; automation-friendly.[1][5] |
| Common Side Reactions | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Met, Trp); requires strong acid for final cleavage (e.g., HF).[6][7] | Incomplete removal by hydrogenolysis; potential for side reactions with sulfur-containing amino acids.[1] | Diketopiperazine formation at the dipeptide stage; racemization.[1][8] |
| Typical Coupling Efficiency | High, but can be affected by aggregation in long sequences.[1] | Generally high in solution-phase, but requires purification after each step.[1] | Exceeding 99% per coupling step in modern SPPS.[1][9] |
Chemical Structures and Deprotection Mechanisms
The chemical structure of each protecting group dictates its unique deprotection mechanism.
.
Caption: Chemical structures of Boc-, Cbz-, and Fmoc-protected amino acids.
Boc Deprotection
The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[7]
Caption: Boc deprotection mechanism.
Cbz Deprotection
The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[10] The reaction involves the reduction of the benzyl ester to toluene, with the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[10]
Caption: Cbz deprotection mechanism.
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions, typically with a solution of piperidine in DMF.[5] The mechanism is a base-catalyzed β-elimination. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine via an unstable carbamic acid.[11] The reactive DBF is then scavenged by the excess amine.[11]
Caption: Fmoc deprotection mechanism.
Experimental Protocols
Boc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[12]
-
DCM (peptide synthesis grade)
-
Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate the slurry for 1-2 minutes at room temperature.
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[12]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin by washing with the neutralization solution (2 times for 2 minutes each).
-
Wash the resin thoroughly with DCM (3-5 times). The resin is now ready for the next coupling step.
Cbz Deprotection in Solution-Phase Synthesis
Objective: To remove the Cbz protecting group from a peptide in solution.
Materials:
-
Cbz-protected peptide
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected peptide in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Fmoc Deprotection in Solid-Phase Peptide Synthesis
Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[5][13]
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[14]
-
Agitate the slurry for 1-3 minutes at room temperature.[14]
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for 15-30 minutes.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection
The completion of the Fmoc deprotection can be monitored qualitatively using the Kaiser test or quantitatively by UV spectroscopy.
-
Kaiser Test (Ninhydrin Test): This colorimetric assay detects the presence of free primary amines. A small sample of the resin beads is taken after the deprotection and washing steps. The addition of Kaiser test reagents and heating will result in a blue color if free amines are present, indicating successful Fmoc removal.[13][14]
-
UV Spectroscopy: The dibenzofulvene-piperidine adduct, a byproduct of the Fmoc deprotection, has a characteristic UV absorbance maximum around 301 nm.[5][14] By collecting the filtrate from the deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group cleaved.[14] This method is particularly useful for monitoring the efficiency of the synthesis and for calculating the loading of the first amino acid on the resin.[14]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle in solid-phase peptide synthesis, a process that is significantly influenced by the choice of protecting group.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in peptide synthesis, with each offering distinct advantages and disadvantages. The Fmoc strategy has become the predominant method for solid-phase peptide synthesis due to its mild deprotection conditions, compatibility with a wide range of sensitive amino acids, and amenability to automation.[4][15] The Boc strategy, while requiring harsher conditions and more hazardous reagents, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[4] The Cbz group, a classic protecting group, continues to be widely used in solution-phase synthesis, especially in academic research and for the synthesis of smaller peptides.[1][3]
Ultimately, a thorough understanding of the chemical principles and practical considerations of each protecting group is essential for the successful synthesis of the desired peptide target. This guide provides a foundation for researchers to make informed decisions based on the specific requirements of their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Strategic Advantage of tert-Butyl N-(1-benzyl-2-oxoethyl)carbamate in Multicomponent Reactions for Peptidomimetic Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is paramount. In the realm of peptidomimetics, tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, also known as N-Boc-L-phenylalaninal, emerges as a highly valuable building block, particularly in multicomponent reactions such as the Ugi reaction. Its unique structural features offer distinct advantages in terms of reactivity, stereocontrol, and the generation of molecular diversity, leading to the streamlined production of novel drug candidates.
This guide provides an objective comparison of the performance of this compound against other N-Boc-protected α-amino aldehydes in the Ugi 5-center-4-component reaction (U-5C-4CR). Experimental data on reaction yields and diastereoselectivity are presented to highlight its utility in the synthesis of complex heterocyclic structures like 2-oxopiperazines.
Performance in the Ugi 5-Center-4-Component Reaction
The Ugi reaction is a powerful one-pot transformation that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides. In the 5-center-4-component variant, α-amino acids are used as the amine and carboxylic acid components. The choice of the aldehyde component is crucial for the overall success and stereochemical outcome of the reaction.
Recent studies have demonstrated the successful application of N-Boc-protected α-amino aldehydes as the carbonyl component in the U-5C-4CR.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under the reaction conditions and its facile removal under acidic conditions, allowing for subsequent cyclization steps to form heterocyclic scaffolds.[5]
Comparative Analysis of N-Boc-α-Amino Aldehydes
The following table summarizes the performance of this compound and other N-Boc-protected α-amino aldehydes in the U-5C-4CR for the synthesis of precursors to 2-oxopiperazines. The data highlights the influence of the amino acid side chain on the reaction yield and diastereoselectivity.
| Aldehyde Component | Amino Acid | Isocyanide | Product | Yield (%)[1][2][3][4] | Diastereomeric Ratio (dr)[1][2][3][4] |
| This compound | L-Alanine | tert-Butyl isocyanide | 1b | 68 | 70:30 |
| This compound | L-Valine | tert-Butyl isocyanide | 1c | 63 | 73:27 |
| This compound | L-Leucine | tert-Butyl isocyanide | 1d | 72 | 72:28 |
| This compound | L-Phenylalanine | tert-Butyl isocyanide | 1e | 83 | 74:26 |
| N-Boc-L-alaninal | L-Phenylalanine | tert-Butyl isocyanide | 1q | 52 | 75:25 |
| N-Boc-L-leucinal | L-Phenylalanine | tert-Butyl isocyanide | 1r | 65 | 80:20 |
| N-Boc-L-tryptophanal | L-Phenylalanine | tert-Butyl isocyanide | 1s | 55 | 78:22 |
As evidenced by the data, this compound consistently provides good to excellent yields in the U-5C-4CR with a range of amino acids. The steric bulk of the amino acid side chain appears to have a modest effect on the yield. The diastereoselectivity of the reaction is generally moderate, which is a common characteristic of many Ugi reactions.[6]
Experimental Protocols
General Experimental Protocol for the Ugi 5-Center-4-Component Reaction
The following is a general procedure for the U-5C-4CR using N-Boc-protected α-amino aldehydes.
Materials:
-
N-Boc-protected α-amino aldehyde (1.0 equiv)
-
Amino acid (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (MeOH) (to achieve a 0.5 M solution)
Procedure:
-
To a reaction vessel, add the N-Boc-protected α-amino aldehyde, the amino acid, the isocyanide, and scandium(III) triflate.
-
Add methanol to the mixture to achieve a 0.5 M concentration of the limiting reagent.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.
Visualizing the Workflow and Reaction Mechanism
The Ugi reaction provides a convergent and efficient pathway to complex molecules. The overall workflow and the reaction mechanism can be visualized to better understand the process.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Enantiomeric Excess Determination of N-Boc-Phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is paramount in pharmaceutical development and asymmetric synthesis. N-Boc-phenylalaninal, a crucial intermediate, is no exception. Accurate determination of its enantiomeric excess (ee) is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the primary analytical techniques used for determining the ee of N-Boc-phenylalaninal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of N-Boc-phenylalaninal depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice due to its directness and broad applicability. Chiral GC typically requires a derivatization step to enhance the volatility of the analyte, while NMR spectroscopy with chiral solvating agents offers a less common but powerful alternative for direct analysis in solution.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers on a chiral capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Derivatization is typically required to increase volatility. | Dissolution in a suitable deuterated solvent with the addition of a CSA. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and detector (e.g., UV, CD). | Gas chromatograph with a chiral capillary column, injector, oven, and detector (e.g., FID, MS). | NMR spectrometer. |
| Key Advantages | - Direct analysis often possible- Wide variety of chiral stationary phases available- Robust and widely used technique | - High resolution and sensitivity- Compatible with mass spectrometry (MS) for structural confirmation | - Non-destructive technique- Provides structural information- Can be used for in-situ reaction monitoring |
| Key Limitations | - Can be time-consuming to develop methods- Cost of chiral columns | - Derivatization adds a step and potential for error- Analyte must be thermally stable and volatile | - Lower sensitivity compared to chromatographic methods- Requires higher sample concentration- Cost of chiral solvating agents |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar N-Boc protected amino acid derivatives and may require optimization for N-Boc-phenylalaninal.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For N-Boc-protected amino aldehydes, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.
Method 1: Polysaccharide-Based CSP (Normal Phase)
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the N-Boc-phenylalaninal sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Expected Outcome: Baseline separation of the two enantiomers. The enantiomeric excess is calculated from the relative peak areas.
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
-
Column: CHIROBIOTIC® T (Teicoplanin) or equivalent (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the N-Boc-phenylalaninal sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Expected Outcome: Separation of the enantiomers, allowing for quantification of the enantiomeric excess. Macrocyclic glycopeptide phases can offer different selectivity compared to polysaccharide-based phases.[1]
Chiral Gas Chromatography (GC)
Direct analysis of N-Boc-phenylalaninal by GC is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the aldehyde into a more volatile and thermally stable derivative.
Derivatization Protocol (Example with a Chiral Derivatizing Agent):
-
Reaction: React the N-Boc-phenylalaninal sample with a chiral derivatizing agent, such as (+)- or (-)-menthyl chloroformate, in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This reaction forms diastereomeric derivatives.
-
Work-up: After the reaction is complete, quench the reaction, and extract the diastereomeric products. Dry the organic layer and concentrate it under reduced pressure.
-
Analysis: Dissolve the resulting diastereomers in a suitable solvent for GC-MS analysis.
GC-MS Protocol:
-
Column: A standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Mass Spectrometer (MS) in scan mode.
-
Expected Outcome: The diastereomeric derivatives will be separated on the achiral column, and the enantiomeric excess can be determined from the integration of the corresponding peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of N-Boc-phenylalaninal, leading to separate signals in the NMR spectrum.
NMR Protocol:
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) is a common choice.
-
Solvent: A deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃ or C₆D₆).
-
Sample Preparation:
-
Dissolve a known amount of the N-Boc-phenylalaninal sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Observe the aldehydic proton signal (around 9.5-9.7 ppm). In the presence of the CSA, this signal should split into two distinct signals corresponding to the two enantiomers.
-
The enantiomeric excess is determined by integrating the two separated signals.
-
-
Expected Outcome: The degree of separation of the signals (Δδ) will depend on the strength of the interaction between the analyte and the CSA. Optimization of the CSA, solvent, and temperature may be necessary to achieve baseline resolution of the signals.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General workflow for the determination of enantiomeric excess.
Caption: Principles of chiral recognition in HPLC and NMR.
References
A Comparative Guide to Analytical Methods for the Structural Validation of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the structural validation of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key intermediate in various synthetic pathways. The objective is to offer a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with expected data, detailed experimental protocols, and a logical workflow for structural confirmation.
Structural Overview
This compound, also known as N-Boc-phenylalaninal, possesses a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, a chiral center, a benzyl side chain, and an aldehyde functionality. The validation of this structure is critical to ensure the integrity of subsequent synthetic steps.
Comparison of Analytical Methods
A multi-faceted analytical approach is essential for the unambiguous structural elucidation of organic molecules. The following table summarizes the expected quantitative data from NMR, MS, and FTIR for the target compound and compares it with a structurally similar alternative, tert-butyl N-(2-oxoethyl)carbamate.
| Analytical Method | Parameter | Expected/Observed Value for this compound (Predicted) | Observed Value for tert-butyl N-(2-oxoethyl)carbamate (Alternative) |
| ¹H NMR | Chemical Shift (δ) of Boc group (9H, singlet) | ~1.4 ppm | ~1.45 ppm |
| Chemical Shift (δ) of CH₂-Ph (2H, multiplet) | ~2.9 - 3.2 ppm | N/A | |
| Chemical Shift (δ) of CH-N (1H, multiplet) | ~4.3 - 4.5 ppm | N/A | |
| Chemical Shift (δ) of Phenyl group (5H, multiplet) | ~7.2 - 7.4 ppm | N/A | |
| Chemical Shift (δ) of Aldehyde CHO (1H, singlet) | ~9.6 ppm | ~9.5 ppm | |
| ¹³C NMR | Chemical Shift (δ) of Boc C(CH₃)₃ | ~28 ppm | ~28.3 ppm |
| Chemical Shift (δ) of C (CH₃)₃ | ~80 ppm | ~80.5 ppm | |
| Chemical Shift (δ) of C H₂-Ph | ~38 ppm | N/A | |
| Chemical Shift (δ) of C H-N | ~60 ppm | N/A | |
| Chemical Shift (δ) of Phenyl C | ~127-136 ppm | N/A | |
| Chemical Shift (δ) of Boc C=O | ~155 ppm | ~156 ppm | |
| Chemical Shift (δ) of Aldehyde C=O | ~200 ppm | ~201 ppm | |
| Mass Spec. | [M+H]⁺ (m/z) | 250.14 | 160.10 |
| [M+Na]⁺ (m/z) | 272.12 | 182.08 | |
| FTIR | Carbonyl (C=O) stretch (aldehyde) | ~1725-1740 cm⁻¹ | ~1730 cm⁻¹ |
| Carbonyl (C=O) stretch (carbamate) | ~1680-1700 cm⁻¹ | ~1690 cm⁻¹ | |
| N-H stretch (carbamate) | ~3300-3400 cm⁻¹ | ~3350 cm⁻¹ | |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the presence of key functional groups and their connectivity.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the ¹H spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Calibrate the ¹³C spectrum using the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both spectra to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
-
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).
-
Compare the observed m/z values with the calculated exact mass of the compound.
-
If conducting tandem MS (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. Key expected fragments include the loss of the tert-butyl group (-56 Da) and the Boc group (-100 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected prior to the sample analysis.
Data Analysis:
-
Identify the characteristic absorption bands for the key functional groups.
-
Pay close attention to the carbonyl stretching region (1600-1800 cm⁻¹) to distinguish between the aldehyde and carbamate C=O groups.
-
Look for the N-H stretching band of the carbamate and the C-H stretching bands of the aromatic and aliphatic portions of the molecule.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for structural validation and a decision-making process for selecting the appropriate analytical method.
Stability Showdown: A Comparative Guide to Tert-Butyl Carbamate Derivatives Under Acidic Conditions
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is a vital tool for shielding amine functionalities. However, the stability of the Boc group is not absolute and can be significantly influenced by the structure of the parent molecule. This guide provides an objective comparison of the stability of various tert-butyl carbamate derivatives under acidic conditions, supported by experimental data, to aid in the rational design of synthetic routes and the development of robust chemical processes.
The acid-catalyzed removal of the Boc protecting group is a fundamental transformation in organic synthesis. The generally accepted mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The stability of the Boc group is therefore intrinsically linked to the electronic properties of the nitrogen atom it protects.
The Influence of the Amine Structure on Boc Group Lability
The acidic stability of a tert-butyl carbamate is significantly modulated by the nature of the amine it protects. Broadly, the stability follows a general trend, which is influenced by the availability of the nitrogen lone pair to participate in the initial protonation step of the deprotection mechanism.
A study on the thermal deprotection of N-Boc amines, which can be seen as a proxy for their inherent lability, suggests the following stability order under neutral conditions, with the most stable listed first: N-Boc heteroaryl amines > N-Boc aryl amines > N-Boc alkyl amines[1]. This trend is generally mirrored in acid-catalyzed deprotection, where electron-withdrawing groups attached to the nitrogen atom increase the stability of the Boc group, while electron-donating groups decrease its stability.
Quantitative Comparison of Deprotection Times
A study utilizing a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid provides a quantitative comparison of the time required for the complete deprotection of various N-Boc derivatives at 60 °C. These results clearly illustrate the impact of the amine structure on the stability of the Boc group.
| Derivative Type | Substrate | Deprotection Time (minutes) |
| Aromatic Amines (Anilines) | N-Boc-p-anisidine | 8 |
| N-Boc-p-toluidine | 8 | |
| N-Boc-aniline | 10 | |
| N-Boc-4-fluoroaniline | 12 | |
| N-Boc-4-chloroaniline | 12 | |
| N-Boc-4-bromoaniline | 12 | |
| Primary Aliphatic Amines | N-Boc-benzylamine | 10 |
| N-Boc-2-phenylethylamine | 10 | |
| N-Boc-3-phenylpropylamine | 12 | |
| N-Boc-n-butylamine | 15 | |
| N-Boc-cyclohexylamine | 20 | |
| Secondary Aliphatic Amines | N-Boc-piperidine | 15 |
| N-Boc-N-methylbenzylamine | 30 | |
| N-Boc-dibenzylamine | 30 |
Data sourced from a study on N-Boc deprotection in a deep eutectic solvent[2].
As the data indicates, electron-donating groups (methoxy, methyl) on the aniline ring accelerate deprotection compared to the unsubstituted N-Boc-aniline, signifying lower stability[2]. Conversely, electron-withdrawing halogens slightly increase the required deprotection time. Primary aliphatic amines generally show similar or slightly higher stability than anilines, while secondary aliphatic amines are notably more stable, requiring longer deprotection times[2].
Impact of Acid Strength on Deprotection Kinetics
The choice of acid and its concentration play a crucial role in the rate of Boc deprotection. A kinetic study on the deprotection of a Boc-protected tosylate revealed a second-order dependence on the concentration of strong acids like HCl, sulfuric acid (H₂SO₄), and methanesulfonic acid (MSA)[3][4]. This implies that not just the proton concentration, but the acid itself is involved in the rate-determining step.
The relative rates of deprotection with different strong acids in a toluene/isopropanol mixture at 50°C were determined as follows:
| Acid | Third-Order Rate Constant (10³ k_obs / M⁻²s⁻¹) |
| H₂SO₄ | 3.50 |
| HCl | 2.83 |
| MSA | 1.60 |
Data from a kinetic study on the deprotection of a Boc-protected tosylate[3].
These results demonstrate that stronger acids lead to faster deprotection rates. Trifluoroacetic acid (TFA), a commonly used reagent for Boc removal, was found to require a large excess to achieve a reasonable reaction rate in the same study[4].
Experimental Protocols
General Procedure for Acid-Catalyzed N-Boc Deprotection
This protocol describes a typical procedure for the removal of a Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole, triisopropylsilane), optional
Procedure:
-
Dissolve the N-Boc protected amine in anhydrous DCM (e.g., 0.1-0.5 M).
-
To the stirred solution, add TFA (typically 20-50% v/v) at room temperature. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger (e.g., anisole) can be added.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS). Reaction times can vary from minutes to several hours depending on the stability of the Boc derivative.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Kinetic Analysis of N-Boc Deprotection
To quantitatively compare the stability of different Boc derivatives, a kinetic study can be performed by monitoring the disappearance of the starting material over time using techniques like HPLC or NMR spectroscopy.
Procedure:
-
Prepare a stock solution of the N-Boc derivative in a suitable solvent (e.g., dioxane, DCM).
-
Prepare a stock solution of the acid (e.g., HCl in dioxane) of a known concentration.
-
Initiate the reaction by mixing the two solutions at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base).
-
Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the remaining N-Boc derivative.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant.
Visualizing the Deprotection Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the deprotection mechanism and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed deprotection of a tert-butyl carbamate.
Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.
References
Alternatives to tert-butyl N-(1-benzyl-2-oxoethyl)carbamate in chiral amine synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for Chiral Amines.
Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, forming the chiral core of numerous active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure amines is therefore a critical endeavor in modern organic chemistry. While various methods exist, this guide provides a comparative overview of key alternatives to the use of specific protected amino ketones like tert-butyl N-(1-benzyl-2-oxoethyl)carbamate. The focus is on widely applicable, efficient, and stereoselective methods: biocatalytic transamination, asymmetric reductive amination, asymmetric hydrogenation of imines, and the use of chiral auxiliaries. This guide presents experimental data, detailed protocols, and visual workflows to aid in the rational selection of a synthetic route tailored to specific research and development needs.
Method Comparison at a Glance
The following table summarizes the performance of the four major alternative methods for the synthesis of chiral amines, using the conversion of acetophenone to (R)- or (S)-1-phenylethylamine as a representative example where possible.
| Method | Catalyst/Reagent | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic Transamination | ω-Transaminase (e.g., from Chromobacterium violaceum) | Isopropylamine, L-Alanine, etc. | >95% | >99% | High enantioselectivity, mild reaction conditions (aqueous buffer, room temp.), environmentally friendly. | Limited substrate scope for wild-type enzymes, equilibrium displacement may be required, potential product inhibition. |
| Asymmetric Reductive Amination | [Ru(C3-TunePhos)(cod)]Cl2 | NH4OAc / H2 | 95% | 96% | Direct conversion of ketones to primary amines, high atom economy, broad substrate scope. | Requires high-pressure H2, precious metal catalyst, optimization of ligands and conditions may be necessary. |
| Asymmetric Hydrogenation of Imines | [Ir(diphosphine)(COD)]BF4 | Pre-formed imine / H2 | >99% | 96% | Excellent enantioselectivity, high yields, applicable to a wide range of imines. | Requires pre-formation of the imine substrate, use of high-pressure H2 and precious metal catalysts. |
| Chiral Auxiliary (Ellman's Auxiliary) | (R)-tert-Butanesulfinamide | Stoichiometric chiral reagent | ~85% (overall) | >98% (de) | Highly reliable and predictable stereochemical outcome, broad scope for nucleophiles, no specialized equipment needed. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal, lower atom economy. |
Biocatalytic Transamination
Biocatalytic transamination using ω-transaminases (ω-TAs) has emerged as a powerful and green alternative for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a prochiral ketone, producing a chiral amine with exceptional enantioselectivity.
Experimental Workflow and Mechanism
The general workflow involves the incubation of the ketone substrate with the transaminase enzyme and an amine donor in a buffered aqueous solution. The reaction equilibrium often needs to be shifted towards the product side, which can be achieved by using a large excess of the amine donor or by removing the ketone byproduct.
Representative Experimental Protocol
Synthesis of (S)-1-phenylethylamine using ω-Transaminase
-
Preparation of the Reaction Mixture: In a 10 mL vial, 50 mg of acetophenone is suspended in 5 mL of HEPES buffer (100 mM, pH 7.5).
-
Addition of Reagents: To this suspension, 1.0 M of isopropylamine (amine donor), 1 mM of pyridoxal 5'-phosphate (PLP) cofactor, and 10 mg/mL of a lyophilized ω-transaminase powder are added.
-
Reaction Incubation: The vial is sealed and placed in a shaker incubator at 30°C with agitation at 200 rpm.
-
Monitoring the Reaction: The reaction progress is monitored by taking aliquots at regular intervals and analyzing the conversion of acetophenone by gas chromatography (GC).
-
Work-up: After 24 hours (typically >95% conversion), the reaction is quenched by adding 1 mL of 5 M NaOH. The aqueous mixture is extracted with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude amine. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: Yields are typically greater than 95% with an enantiomeric excess of over 99%.[1][2]
Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a highly efficient, atom-economical method for the direct synthesis of chiral primary amines from ketones. This one-pot reaction involves the in-situ formation of an imine from a ketone and an ammonia source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.
Experimental Workflow and Mechanism
This method typically employs a ruthenium or iridium catalyst with a chiral phosphine ligand. The reaction is carried out under a hydrogen atmosphere. Ammonium acetate or a similar salt is often used as the source of ammonia.
Representative Experimental Protocol
Ruthenium-Catalyzed ARA of Acetophenone
-
Catalyst Preparation: In a glovebox, a mixture of [Ru(cod)Cl2]n (2.8 mg, 0.01 mmol) and (S)-C3-TunePhos (7.5 mg, 0.011 mmol) in 2 mL of methanol is stirred at 60°C for 30 minutes.
-
Reaction Setup: The solvent is removed, and the resulting catalyst is dissolved in 2 mL of methanol. To this solution, acetophenone (120 mg, 1.0 mmol) and ammonium acetate (385 mg, 5.0 mmol) are added.
-
Hydrogenation: The mixture is transferred to a stainless-steel autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 50 bar of H2 and heated to 80°C with stirring for 24 hours.
-
Work-up: The autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is filtered, and the solvent is evaporated.
-
Purification and Analysis: The residue is purified by column chromatography to afford the chiral amine. The yield and enantiomeric excess are determined by GC and chiral HPLC, respectively.
Expected Outcome: This method provides excellent yields (around 95%) and high enantioselectivities (up to 96% ee) for a variety of alkyl aryl ketones.[3][4][5]
Asymmetric Hydrogenation of Imines
This method is a two-step process where a ketone is first condensed with a primary amine (e.g., benzylamine) to form an imine, which is then asymmetrically hydrogenated using a chiral catalyst. While it requires an extra step compared to ARA, it often provides very high enantioselectivities.
Experimental Workflow and Mechanism
The key to this method is the highly enantioselective reduction of the C=N double bond of the pre-formed imine, typically using an iridium or rhodium catalyst with a chiral ligand under a hydrogen atmosphere.
Representative Experimental Protocol
Iridium-Catalyzed Asymmetric Hydrogenation of an Acetophenone-derived Imine
-
Imine Synthesis: Acetophenone (1.0 mmol) and benzylamine (1.1 mmol) are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid and a Dean-Stark trap for 4 hours. The solvent is removed under vacuum to yield the crude N-benzyl-1-phenylethan-1-imine.
-
Hydrogenation: In a glovebox, the crude imine (1.0 mmol) is dissolved in 5 mL of dichloromethane in a glass-lined autoclave. The iridium catalyst, pre-formed from [[Ir(COD)Cl]2] and a chiral N,P ligand (e.g., a phosphine-oxazoline ligand), is added (0.5 mol%).
-
Reaction: The autoclave is sealed, purged with hydrogen, and pressurized to 50 bar H2. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Analysis: After releasing the pressure, the solvent is evaporated. The residue can be analyzed directly or purified by chromatography. If a benzyl group was used, it can be removed by hydrogenolysis to give the primary amine.
Expected Outcome: This approach typically results in near-quantitative yields and enantiomeric excesses up to 96%.[6][7]
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), is a robust and widely adopted method for the synthesis of chiral amines.[8][9] The auxiliary is first condensed with a ketone to form a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile (e.g., a Grignard reagent) to the imine. Finally, the auxiliary is cleaved to reveal the chiral amine.
Experimental Workflow and Mechanism
The stereochemical outcome is highly predictable and controlled by the chirality of the auxiliary. The method is not catalytic but stoichiometric in the chiral source.
Representative Experimental Protocol
Synthesis of a Chiral Amine using Ellman's Auxiliary
-
Formation of N-sulfinyl imine: A mixture of a ketone (1.0 mmol), (R)-tert-butanesulfinamide (1.1 mmol), and titanium(IV) ethoxide (2.0 mmol) in 5 mL of THF is heated at 60°C for 5 hours. The reaction is cooled, diluted with ethyl acetate, and quenched with brine. The organic layer is dried and concentrated to give the crude N-sulfinyl imine.
-
Diastereoselective Addition: The crude N-sulfinyl imine is dissolved in 10 mL of THF and cooled to -78°C. A Grignard reagent (e.g., MeMgBr, 1.5 mmol) is added dropwise. The reaction is stirred at -78°C for 3 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with saturated NH4Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Auxiliary Cleavage: The crude sulfinamide is dissolved in methanol, and 4 M HCl in dioxane is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the resulting chiral amine hydrochloride salt is triturated with diethyl ether.
Expected Outcome: This method provides good overall yields with excellent diastereoselectivity (>98% de), which translates to high enantiomeric excess in the final product.[10][11][12]
Conclusion
The choice of a synthetic route to a chiral amine depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, the required enantiomeric purity, and considerations of process greenness and cost.
-
Biocatalytic transamination is an excellent choice for green and highly selective synthesis, particularly when a suitable enzyme is available for the target substrate.
-
Asymmetric reductive amination offers a direct and atom-economical route from ketones to primary amines and is well-suited for industrial applications, despite the need for pressure equipment.
-
Asymmetric hydrogenation of imines provides a reliable and high-yielding alternative, especially when the corresponding imine is stable and easily prepared.
-
The chiral auxiliary approach, particularly with Ellman's auxiliary, remains a highly valuable and predictable method for laboratory-scale synthesis, offering excellent stereocontrol for a diverse range of substrates.
Each method presents a viable and powerful alternative to traditional routes, with continuous advancements in catalyst and enzyme engineering further expanding their scope and efficiency. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 9. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Ellman's Sulfinamides [sigmaaldrich.com]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
Spectroscopic Deep Dive: A Comparative Analysis of N-Boc-Phenylalaninal and Its Derivatives
For Immediate Release
A detailed spectroscopic comparison of N-Boc-phenylalaninal and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their structural and electronic properties through a variety of spectroscopic techniques, supported by experimental data and detailed protocols.
N-Boc-phenylalaninal and its analogs are crucial chiral building blocks in the synthesis of various pharmaceutical agents, particularly protease inhibitors. Their aldehyde functional group makes them potent inhibitors of cysteine proteases, such as calpains, by forming a stable hemiacetal with the cysteine residue in the enzyme's active site. Understanding the precise spectroscopic characteristics of these molecules is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-L-phenylalaninal and one of its common derivatives, N-Boc-L-phenylalanine. This comparison highlights the distinct spectral features arising from the difference in the terminal functional group (aldehyde vs. carboxylic acid).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| N-Boc-L-phenylalaninal | 9.58 (s, 1H, CHO), 7.34-7.18 (m, 5H, Ar-H), 5.05 (br s, 1H, NH), 4.50 (m, 1H, α-CH), 3.20 (dd, J=13.8, 3.6 Hz, 1H, β-CH), 2.95 (dd, J=13.8, 9.6 Hz, 1H, β-CH), 1.42 (s, 9H, Boc-CH₃) |
| N-Boc-L-phenylalanine | 7.31-7.14 (m, 5H, Ar-H), 5.05 (d, J=7.9 Hz, 1H, NH), 4.59 (m, 1H, α-CH), 3.19 (dd, J=13.9, 5.7 Hz, 1H, β-CH), 3.08 (dd, J=13.9, 6.8 Hz, 1H, β-CH), 1.42 (s, 9H, Boc-CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| N-Boc-L-phenylalaninal | 200.5 (CHO), 155.5 (C=O, Boc), 136.0 (Ar-C), 129.4 (Ar-CH), 128.9 (Ar-CH), 127.3 (Ar-CH), 80.5 (C(CH₃)₃), 60.2 (α-CH), 36.0 (β-CH₂), 28.3 (Boc-CH₃) |
| N-Boc-L-phenylalanine | 175.8 (COOH), 155.2 (C=O, Boc), 136.5 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 80.0 (C(CH₃)₃), 54.2 (α-CH), 38.4 (β-CH₂), 28.3 (Boc-CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| N-Boc-L-phenylalaninal | ~3350 (N-H stretch), ~2978, 2870 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1710 (C=O stretch, aldehyde), ~1685 (C=O stretch, Boc) |
| N-Boc-L-phenylalanine | ~3300 (O-H stretch, carboxylic acid), ~2978 (C-H stretch), ~1715 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, Boc)[2] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | |---|---| | N-Boc-L-phenylalaninal | ESI+ | 250.14 [M+H]⁺, 272.12 [M+Na]⁺ | | N-Boc-L-phenylalanine | ESI- | 264.12 [M-H]⁻[3] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided to ensure reproducibility and accurate comparison.
Synthesis of N-Boc-L-phenylalaninal via Swern Oxidation
A common and efficient method for the synthesis of N-Boc-L-phenylalaninal is the Swern oxidation of N-Boc-L-phenylalaninol.
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Dimethyl sulfoxide (DMSO) (2.4 equivalents) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of N-Boc-L-phenylalaninol (1.0 equivalent) in DCM is added slowly, and the reaction is stirred for an additional 20 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the mixture is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
dot
Caption: Synthesis of N-Boc-L-phenylalaninal.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound was prepared on a NaCl plate.
-
Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Spectra were acquired in both positive and negative ion modes, depending on the analyte.
Signaling Pathway Inhibition
N-Boc-phenylalaninal and its derivatives are known to act as inhibitors of cysteine proteases, such as calpain. Calpains are a family of calcium-dependent proteases involved in various cellular processes, and their dysregulation is implicated in several diseases. The aldehyde group of N-Boc-phenylalaninal is crucial for this inhibitory activity.
dot
Caption: Inhibition of Calpain by N-Boc-phenylalaninal.
References
A Comparative Guide to the Application of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, a key building block in medicinal chemistry. We will delve into its primary application in the synthesis of dipeptide nitrile inhibitors of cathepsin K, a crucial target in the development of therapeutics for osteoporosis. This guide will objectively compare the use of the Boc (tert-butoxycarbonyl) protecting group, present in the title compound, with other common amino-protecting groups, and provide detailed experimental protocols and relevant biological pathway information.
Introduction to this compound
This compound, also known as Boc-L-phenylalaninal, is a chiral aldehyde that serves as a versatile intermediate in organic synthesis. Its structure combines a phenylalanine backbone, an aldehyde functional group, and a Boc protecting group. The aldehyde allows for the formation of new carbon-nitrogen bonds, particularly through reductive amination, while the Boc group provides a stable yet easily removable protection for the amine, crucial for multi-step syntheses.
Core Application: Synthesis of Dipeptide Nitrile Cathepsin K Inhibitors
A significant application of this compound is in the synthesis of dipeptide nitriles, a class of potent and selective inhibitors of cathepsin K. Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its excessive activity is implicated in the pathophysiology of osteoporosis, making it a key therapeutic target.[1][2]
Dipeptide nitrile inhibitors typically mimic the natural substrate of cathepsin K, with the nitrile group acting as a "warhead" that reversibly interacts with the active site cysteine of the enzyme.[3] The phenylalanine moiety derived from this compound often constitutes the P2 residue of the inhibitor, which plays a critical role in binding to the S2 pocket of the enzyme, thereby influencing potency and selectivity.[4]
Comparison of Amino-Protecting Groups in Dipeptide Nitrile Synthesis
The choice of the N-terminal protecting group for the phenylalaninal precursor is a critical consideration in the synthesis of dipeptide nitrile inhibitors. The most common protecting groups in peptide chemistry are Boc, Cbz (carbobenzyloxy), and Fmoc (9-fluorenylmethoxycarbonyl). The selection of a protecting group impacts the overall synthetic strategy, including deprotection conditions, and can influence reaction yields and purity.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-butoxycarbonyl) | Strong acids (e.g., TFA) | Stable to a wide range of reaction conditions; orthogonal to Fmoc and Cbz (under hydrogenolysis) | Harsh acidic deprotection may not be suitable for acid-sensitive substrates | |
| Cbz (carbobenzyloxy) | Catalytic hydrogenolysis (e.g., H₂/Pd-C); strong acids | Stable to mildly acidic and basic conditions; orthogonal to Boc and Fmoc | Not suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes); requires specialized equipment for hydrogenation | |
| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., piperidine) | Mild deprotection conditions; suitable for solid-phase peptide synthesis (SPPS); orthogonal to Boc and Cbz | Base-labile, limiting the use of basic reagents in other synthetic steps |
A study on the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu reported a maximum yield of 56.5% under optimized conditions.[7] Another study describing the synthesis of a novel dipeptide derivative, Boc-Phe-Phe-Bz, reported a yield of 68%.[8] While these are not direct comparisons for the same target molecule, they provide an indication of the yields that can be expected with Boc and Cbz protecting groups in dipeptide synthesis.
Experimental Protocols
Synthesis of a Dipeptide Nitrile Cathepsin K Inhibitor Intermediate
This protocol describes a general procedure for the synthesis of a dipeptide nitrile intermediate via reductive amination of this compound with an aminonitrile.
Materials:
-
This compound (Boc-L-phenylalaninal)
-
Aminoacetonitrile hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of aminoacetonitrile hydrochloride (1.2 equivalents) in DCM, add triethylamine (1.3 equivalents) and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide nitrile.
Signaling Pathway in Osteoporosis and the Role of Cathepsin K
The synthesis of cathepsin K inhibitors is clinically relevant due to the enzyme's central role in bone resorption, a process tightly regulated by the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway.[9][10] Understanding this pathway is crucial for drug development professionals.
// Nodes RANKL [label="RANKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANK [label="RANK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclast_Precursor [label="Osteoclast Precursor Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathways\n(p38, JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFATc1 [label="NFATc1\n(Master Transcription Factor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Increased Transcription of\nOsteoclast-specific Genes", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Cathepsin_K [label="Cathepsin K", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRAP [label="TRAP"]; MMP9 [label="MMP-9"]; Mature_Osteoclast [label="Mature Multinucleated Osteoclast", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bone_Matrix [label="Bone Matrix (Collagen)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bone_Resorption [label="Bone Resorption", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Dipeptide Nitrile\nCathepsin K Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RANKL -> RANK [label="Binds to"]; RANK -> Osteoclast_Precursor [label="Located on", style=dotted]; RANK -> TRAF6 [label="Recruits"]; TRAF6 -> NFkB; TRAF6 -> MAPK; NFkB -> NFATc1 [label="Activates"]; MAPK -> NFATc1 [label="Activates"]; NFATc1 -> Gene_Expression [label="Promotes"]; Gene_Expression -> Cathepsin_K; Gene_Expression -> TRAP; Gene_Expression -> MMP9; Osteoclast_Precursor -> Mature_Osteoclast [label="Differentiation"]; Gene_Expression -> Mature_Osteoclast [style=dotted]; Mature_Osteoclast -> Bone_Resorption [label="Mediates"]; Cathepsin_K -> Bone_Matrix [label="Degrades"]; Bone_Matrix -> Bone_Resorption [style=dotted]; Inhibitor -> Cathepsin_K [label="Inhibits", color="#EA4335", style=bold];
} The RANKL signaling pathway in osteoclasts.
Pathway Description: The binding of RANKL to its receptor RANK on the surface of osteoclast precursor cells initiates a signaling cascade.[11] This leads to the recruitment of adaptor proteins like TRAF6, which in turn activates downstream pathways including NF-κB and MAPKs (p38, JNK, and ERK).[12][13] These pathways converge to activate NFATc1, the master transcription factor for osteoclast differentiation.[12][14] NFATc1 then promotes the expression of genes essential for osteoclast function, including Cathepsin K, TRAP (tartrate-resistant acid phosphatase), and MMP-9 (matrix metalloproteinase 9).[12] The mature, multinucleated osteoclast secretes Cathepsin K into the resorption lacuna, where it degrades the collagenous bone matrix, leading to bone resorption.[9][10] Dipeptide nitrile inhibitors, synthesized using precursors like this compound, act by directly inhibiting the enzymatic activity of Cathepsin K, thereby blocking bone resorption.
Conclusion
This compound is a valuable and widely used building block in medicinal chemistry, particularly for the synthesis of dipeptide nitrile inhibitors of cathepsin K. The Boc protecting group offers a robust and versatile option for protecting the amine functionality during synthesis. While alternative protecting groups like Cbz and Fmoc are also employed, the choice is dictated by the specific synthetic strategy and the compatibility with other functional groups and reaction conditions. The development of potent and selective cathepsin K inhibitors represents a promising therapeutic approach for osteoporosis, and a thorough understanding of the underlying synthetic chemistry and biological pathways is essential for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate, ensuring compliance and minimizing risk. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on guidelines for structurally similar chemicals and general best practices for laboratory waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines. All laboratory personnel handling chemical waste should be trained on proper procedures and the use of personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary based on the potential for splashes.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[5][7]
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[8] The container should be kept closed except when adding waste.[7][8]
-
-
Labeling:
-
Properly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][9]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).[2]
-
Your name, department, and contact information.[2]
-
Appropriate hazard pictograms if known (based on the SDS of similar compounds, this may include irritant and harmful).[10]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
-
The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[6]
-
Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[5]
-
-
Disposal Request:
Disposal of Contaminated Materials
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1][8] After triple-rinsing and air-drying, the container can often be disposed of as regular trash, but be sure to deface the original label.[1][8]
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container along with the chemical waste.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Accumulation | Up to 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [7] |
| Container Weight Limit | Recommended maximum of 15 kg for manual handling | [6] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. aksci.com [aksci.com]
Personal protective equipment for handling tert-butyl N-(1-benzyl-2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (CAS No. 98818-36-1). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133. A face shield is recommended when splashes are possible[2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use[3][4][5]. For prolonged contact, consult the glove manufacturer's specific breakthrough time data. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, a chemical-resistant apron is also recommended[2][3][4]. |
| Respiratory Protection | Respirator | To be used in case of inadequate ventilation or when handling large quantities of the solid to avoid dust inhalation[2][6]. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a well-ventilated fume hood[4][7].
-
Preparation : Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer :
-
When weighing the solid compound, use a chemical-resistant spatula and weighing paper.
-
Minimize the creation of dust.
-
Transfer the compound carefully to the reaction vessel within the fume hood.
-
-
Dissolving : If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
During Reaction : Keep the reaction vessel closed or covered to the extent possible to prevent the release of any vapors or aerosols.
-
Post-Handling : After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water[3].
Disposal Plan
The disposal of this compound and associated waste must be handled as hazardous chemical waste[3][8].
-
Solid Waste :
-
Collect waste this compound in a designated, properly labeled, and sealed container marked as "Hazardous Waste"[3].
-
Include the full chemical name on the label.
-
-
Contaminated Materials :
-
Liquid Waste (if in solution) :
-
Collect any solutions containing the compound in a separate, appropriately labeled hazardous waste container.
-
Do not mix with other incompatible waste streams[3].
-
-
Spill Management :
-
Waste Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[3].
-
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of the specified carbamate.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
